Macropin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C68H121N17O13S |
|---|---|
分子量 |
1416.9 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C68H121N17O13S/c1-39(2)32-50(58(73)88)81-68(98)57(43(9)10)85-64(94)48(26-18-21-30-71)78-62(92)46(24-16-19-28-69)79-66(96)52(34-41(5)6)84-67(97)53(35-42(7)8)83-63(93)47(25-17-20-29-70)80-65(95)51(33-40(3)4)82-59(89)44(11)75-61(91)49(27-31-99-12)76-56(87)38-74-60(90)54(77-55(86)37-72)36-45-22-14-13-15-23-45/h13-15,22-23,39-44,46-54,57H,16-21,24-38,69-72H2,1-12H3,(H2,73,88)(H,74,90)(H,75,91)(H,76,87)(H,77,86)(H,78,92)(H,79,96)(H,80,95)(H,81,98)(H,82,89)(H,83,93)(H,84,97)(H,85,94)/t44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,57-/m0/s1 |
InChI 键 |
NWGMFFKBELMSNQ-VMOSBJDMSA-N |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macropin is a novel antimicrobial peptide (AMP) isolated from the venom of the solitary bee Macropis fulvipes. As with many AMPs, this compound has garnered significant interest within the scientific and drug development communities due to its potent activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. This technical guide provides a comprehensive overview of the primary amino acid sequence of this compound, the experimental methodologies typically employed for its sequence determination, and its known and potential mechanisms of action, including its interaction with cellular signaling pathways.
Primary Amino Acid Sequence and Physicochemical Properties of this compound
The primary structure of this compound (also referred to as MAC-1) is a key determinant of its biological function. The sequence consists of 13 amino acid residues with an amidated C-terminus.
Table 1: Primary Amino Acid Sequence and Physicochemical Properties of this compound
| Property | Value | Reference |
| Primary Sequence | Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2 | [1] |
| One-Letter Code | GFG MAL KLL KKV L - NH2 | |
| Molecular Weight | ~1418 Da | [2] |
| Net Charge (at pH 7) | +3 | |
| Hydrophobicity | High | [3] |
| Secondary Structure | Predominantly α-helical in membrane-mimicking environments | [1][3][4] |
Experimental Protocols for Primary Amino Acid Sequence Determination
The determination of the primary amino acid sequence of a novel peptide like this compound is a fundamental step in its characterization. Two primary methods are widely employed for this purpose: Edman degradation and mass spectrometry.
Edman Degradation
Edman degradation is a classic method for sequencing amino acids from the N-terminus of a peptide.[4][5][6][7] The process involves a cyclical series of chemical reactions.
Methodology:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free amino group of the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is then cleaved from the rest of the peptide chain by treatment with an anhydrous acid (e.g., trifluoroacetic acid). This step results in the formation of a thiazolinone derivative of the amino acid and the original peptide shortened by one residue.
-
Conversion and Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by chromatographic methods, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The shortened peptide is then subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process is repeated until the entire peptide sequence is determined.
Mass Spectrometry-Based Sequencing
Mass spectrometry (MS) has become the predominant method for peptide and protein sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[1][8][9] The general workflow involves enzymatic digestion of the protein, followed by MS analysis of the resulting peptides. For a short peptide like this compound, direct sequencing by tandem mass spectrometry (MS/MS) is feasible.
Methodology:
-
Sample Preparation and Ionization: The purified peptide sample is introduced into the mass spectrometer. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to generate gas-phase peptide ions.
-
MS1 Analysis: In the first stage of mass analysis (MS1), the mass-to-charge (m/z) ratios of the intact peptide ions are measured, providing an accurate molecular weight of the peptide.
-
Peptide Fragmentation (MS/MS): A specific peptide ion from the MS1 scan is selected and subjected to fragmentation. This is typically achieved through collision-induced dissociation (CID), where the peptide ion collides with an inert gas, causing it to break at the peptide bonds.
-
MS2 Analysis: The m/z ratios of the resulting fragment ions are measured in the second stage of mass analysis (MS2). This produces a tandem mass spectrum, which is a fingerprint of the peptide's amino acid sequence.
-
De Novo Sequencing: The amino acid sequence is deduced directly from the tandem mass spectrum by calculating the mass differences between the fragment ions. The mass difference between two adjacent fragment ions of the same type (e.g., b-ions or y-ions) corresponds to the mass of a specific amino acid residue.
Biological Activity and Mechanism of Action
This compound exhibits a broad range of antimicrobial activity. Its primary mechanism of action is believed to be the disruption of microbial cell membranes, a hallmark of many cationic antimicrobial peptides.[3][6]
Membrane Disruption
The amphipathic nature of the this compound α-helix, with its positively charged and hydrophobic faces, is crucial for its interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and peptidoglycan and teichoic acids in Gram-positive bacteria.[3][4] This interaction leads to membrane permeabilization and ultimately cell death.
Potential Modulation of Host Cell Signaling Pathways
While the direct antimicrobial activity of this compound is a primary focus, it is also plausible that it can modulate host immune responses. Studies on other bee venom peptides and AMPs have shown that they can trigger signaling cascades in host cells, such as macrophages.[2] For instance, the cecropin (B1577577) A-melittin hybrid peptide has been shown to induce a rapid increase in intracellular calcium and activate the NF-κB signaling pathway in macrophages.[2] Although specific studies on this compound's interaction with host cell signaling are limited, a similar mechanism is conceivable.
Conclusion
This compound represents a promising candidate for the development of new anti-infective agents. Its well-defined primary structure, potent antimicrobial activity, and potential to modulate host immune responses make it a subject of significant interest. The experimental protocols outlined in this guide provide a framework for the fundamental analysis of this compound and similar peptides. Further research into its specific interactions with cellular signaling pathways will be crucial for a complete understanding of its therapeutic potential and for the rational design of this compound-based drugs.
References
- 1. Workflow of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Macrophage triggering with cecropin A and melittin-derived peptides induces type II nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
Technical Whitepaper: The Mechanism of Action of Macropin on Bacterial Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Macropin is a cationic antimicrobial peptide (AMP) isolated from the venom of the solitary bee Macropis fulvipes.[1][2] Possessing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, this compound represents a promising candidate for the development of novel anti-infective therapies.[3][4] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with and disruption of bacterial cell membranes. We synthesize key quantitative data, outline relevant experimental protocols, and visualize the peptide's mode of action through logical and workflow diagrams. The primary mechanism involves direct membrane permeabilization, leading to cell death, a mode of action that is characteristic of many cationic AMPs.[3][5][6]
Introduction to this compound
This compound (sequence: Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2) is a small, 13-residue peptide that exhibits potent antimicrobial properties.[2] Like many AMPs, its efficacy is rooted in its physicochemical characteristics: a net positive charge and an amphipathic structure.[5][7] Circular dichroism assays have confirmed that this compound adopts an α-helical secondary structure in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or trifluoroethanol (TFE).[2][8] This amphipathic α-helix is crucial for its interaction with and disruption of the lipid bilayers that constitute bacterial membranes.[9] this compound's action is selective, showing potent activity against bacteria while exhibiting lower toxicity towards mammalian cells, a critical feature for therapeutic development.[3][4]
Core Mechanism of Action: Membrane Disruption
The primary bactericidal mechanism of this compound is the permeabilization and disruption of the bacterial cell membrane.[3][4] This process can be understood as a multi-step interaction driven by electrostatic and hydrophobic forces.
-
Electrostatic Attraction: The initial contact is governed by electrostatic interactions. This compound, with its net positive charge, is attracted to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and peptidoglycan/teichoic acids in Gram-positive bacteria.[3][6] Studies have confirmed that this compound binds to both LPS and peptidoglycan.[3][4]
-
Structural Transition and Membrane Insertion: Upon binding to the membrane surface, this compound undergoes a conformational change, adopting its characteristic α-helical structure.[2][8] This amphipathic helix orients itself to facilitate the insertion of its hydrophobic residues into the lipid core of the membrane, while the hydrophilic, charged residues remain interacting with the lipid headgroups and water.[9]
-
Pore Formation and Permeabilization: Following insertion, this compound monomers are thought to aggregate and form pores or channels through the membrane.[10][11][12] While the exact model (e.g., "barrel-stave" or "toroidal pore") has not been definitively elucidated for this compound, the outcome is a catastrophic loss of membrane integrity.[13] This permeabilization is evidenced by the influx of dyes like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes.[4] Experiments show that after treatment with this compound at its minimum inhibitory concentration (MIC), a high percentage of both S. aureus (98.5%) and P. aeruginosa (78.9%) cells become permeable to PI.[4]
-
Cell Death: The formation of these pores leads to the uncontrolled efflux of essential ions and small molecules (like ATP) from the cytoplasm and the dissipation of the membrane potential, which is crucial for cellular energy production.[10][14] This disruption of cellular homeostasis ultimately leads to bacterial cell death.[5] Visual evidence from Scanning Electron Microscopy (SEM) shows significant morphological damage, such as cell surface disruption and blebbing, on bacteria treated with this compound.[4]
Logical Flow of this compound's Action
Caption: Logical workflow of this compound's bactericidal mechanism.
Quantitative Data Summary
The antimicrobial efficacy and toxicological profile of this compound have been quantified through various assays. The data below is compiled from published studies.
Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration)
| Bacterial Strain | Type | MIC (μM) | Reference |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 3.12 | [4] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 6.25 | [4] |
| Escherichia coli ATCC 25922 | Gram-negative | 6.25 | [4] |
| Drug-Resistant S. aureus (MRSA) CCARM 3090 | Gram-positive | 6.25 | [4] |
| Drug-Resistant P. aeruginosa (MDR) CCARM 2001 | Gram-negative | 12.5 | [4] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Type / Assay | Concentration (μM) | Activity / Survival Rate | Reference |
| Hemolysis (Human RBCs) | 25 | ~5% Hemolysis | [15] |
| Cytotoxicity (HaCaT Keratinocytes) | 25 | ~82% Survival | [15] |
| Cytotoxicity (Raw 264.7 Macrophages) | 25 | ~41% Survival | [15] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | GFG MAL KLL KK VL-NH2 | [2] |
| Molecular Weight (Observed) | 1418.1 Da | [4] |
| Net Charge (at pH 7) | +4 | [4] |
Key Experimental Protocols
Understanding the mechanism of action relies on a suite of biophysical and microbiological techniques.[5][7][16] Detailed below are the core protocols used to characterize this compound's interaction with bacterial membranes.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase. The culture is then diluted to a standard concentration, typically 5 x 10^5 CFU/mL.
-
Serial Dilution: this compound is serially diluted in the broth across a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted peptide. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[17]
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay measures the integrity of the cytoplasmic membrane by detecting the influx of a fluorescent dye that is normally membrane-impermeable.
-
Bacterial Preparation: Bacteria are grown to the mid-log phase, harvested by centrifugation, and washed with a buffer (e.g., PBS). The cells are resuspended in the same buffer to a specific optical density.
-
Treatment: The bacterial suspension is treated with this compound at its 1x MIC for a defined period (e.g., 30-60 minutes). A control group with no peptide is also prepared.
-
Staining: Propidium Iodide (PI) is added to both treated and control samples. PI intercalates with DNA and fluoresces brightly, but can only enter cells with damaged membranes.
-
Analysis: The fluorescence is quantified using either a fluorescence microplate reader, flow cytometry, or fluorescence microscopy. An increase in fluorescence in the peptide-treated sample compared to the control indicates membrane permeabilization.[4]
Workflow for Membrane Permeabilization Assay
Caption: Experimental workflow for the Propidium Iodide uptake assay.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphological changes on the bacterial surface after peptide treatment.
-
Sample Preparation: Bacteria are treated with this compound at its MIC for a short duration (e.g., 30 minutes).
-
Fixation: The cells are fixed, typically with a solution of glutaraldehyde, to preserve their structure.
-
Dehydration: The fixed cells are dehydrated through a graded series of ethanol (B145695) solutions.
-
Drying and Coating: The samples are critically point-dried and then sputter-coated with a thin layer of a conductive metal (e.g., gold or platinum).
-
Imaging: The prepared samples are viewed under a scanning electron microscope. Images are compared to untreated control bacteria, which should appear intact with smooth surfaces.[4]
Circular Dichroism (CD) Spectroscopy
This technique is used to determine the secondary structure of the peptide in different environments.
-
Sample Preparation: A solution of this compound is prepared in various solvents: a buffer (e.g., sodium phosphate) to represent an aqueous environment, and membrane-mimicking solvents like SDS micelles or TFE.
-
Measurement: The CD spectrum of each sample is recorded, typically in the far-UV region (190-250 nm).
-
Analysis: The resulting spectrum is analyzed to determine the percentages of different secondary structures. An α-helical structure is characterized by distinct negative bands at approximately 208 and 222 nm.[2]
Concluding Remarks
This compound exerts its potent antibacterial effect through a mechanism centered on the rapid disruption of the bacterial cell membrane. Its cationic and amphipathic properties enable a targeted electrostatic interaction followed by the formation of an α-helical structure that inserts into and permeabilizes the lipid bilayer. This leads to a fatal loss of cellular integrity. The quantitative data demonstrate high efficacy against a range of bacteria, including drug-resistant strains, at concentrations that show moderate to low toxicity against mammalian cells. The detailed protocols provide a framework for the continued investigation and development of this compound and its analogs as next-generation antibiotics. Further research to elucidate the precise topology of this compound-induced pores and its interactions with specific lipid types will be invaluable for optimizing its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 6. Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial pore-forming toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pore-forming toxin - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Viroporins vs. Other Pore-Forming Proteins: What Lessons Can We Take? [frontiersin.org]
- 13. Editorial: Antimicrobial Peptides - Interaction with Membrane Lipids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Action of Antimicrobial Peptides on Bacterial and Lipid Membranes: A Direct Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Macropin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial peptide macropin, focusing on its efficacy against Gram-positive bacteria. This compound, a cationic peptide isolated from the venom of the solitary bee Macropis fulvipes, has demonstrated significant promise as a potential therapeutic agent due to its broad-spectrum antibacterial and anti-biofilm properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the peptide's mechanism of action.
Quantitative Antimicrobial Activity
This compound exhibits potent activity against a range of Gram-positive bacteria, including clinically relevant and drug-resistant strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of its efficacy.
The following table summarizes the MIC values of this compound against various Gram-positive bacterial species as reported in key scientific literature.
| Bacterial Species | Strain | MIC (μM) | Reference |
| Staphylococcus aureus | ATCC 6538 | 12.5 | Park et al., 2017 |
| Staphylococcus aureus | ATCC 25923 | 12.5 | Park et al., 2017 |
| Staphylococcus aureus | CCARM 3089 (MRSA) | 12.5 | Park et al., 2017 |
| Staphylococcus aureus | CCARM 3090 (MRSA) | 12.5 | Park et al., 2017 |
| Staphylococcus aureus | CCARM 3108 (MRSA) | 12.5 | Park et al., 2017 |
| Bacillus subtilis | ATCC 6633 | 3.1 | Monincová et al., 2014 |
| Micrococcus luteus | N.A. | 3.1 | Monincová et al., 2014 |
MRSA: Methicillin-resistant Staphylococcus aureus N.A.: Not Available
Mechanism of Action: Membrane Disruption
The primary mechanism by which this compound exerts its antibacterial effect is through the disruption of the bacterial cell membrane.[1][2] As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic and lipoteichoic acids.[1][2] This initial interaction is followed by the peptide's insertion into the phospholipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[1][2]
The following diagram illustrates the proposed mechanism of action of this compound against Gram-positive bacteria.
Experimental Protocols
This section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a fundamental assay for assessing its antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The protocol outlined below is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and methodologies reported in relevant literature.[3][4][5]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.
Materials:
-
This compound peptide
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates (polypropylene recommended for peptides)
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube containing 3-5 mL of MHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in microcentrifuge tubes to obtain a range of concentrations (e.g., from 128 µM down to 0.25 µM).
-
-
Assay Setup:
-
In a sterile 96-well polypropylene (B1209903) microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 100 µL per well.
-
Include a positive control well containing 100 µL of the bacterial suspension without any this compound.
-
Include a negative control well containing 100 µL of MHB only to check for sterility.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension (prepared in step 1) to each well containing the this compound dilutions and the positive control well. The final volume in these wells will be 150 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
The following diagram outlines the workflow for the MIC determination assay.
Conclusion
This compound demonstrates potent in vitro activity against a variety of Gram-positive bacteria, including antibiotic-resistant strains. Its mechanism of action, centered on the rapid disruption of the bacterial cell membrane, makes it a compelling candidate for further investigation in the development of novel antimicrobial therapies. The standardized protocols provided in this guide offer a framework for the consistent and reproducible evaluation of this compound's antimicrobial efficacy. Further research into its in vivo activity, toxicity, and potential for synergistic combinations with existing antibiotics is warranted to fully elucidate its therapeutic potential.
References
- 1. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Macropin's Antimicrobial Arsenal: A Technical Guide to Its Efficacy Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial properties of Macropin, a cationic peptide isolated from the venom of the solitary bee Macropis fulvipes.[1] With the escalating threat of antibiotic resistance, antimicrobial peptides (AMPs) like this compound are gaining significant interest as potential alternatives to conventional antibiotics.[2][3] This document synthesizes the current understanding of this compound's activity against gram-negative bacteria, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Executive Summary
This compound exhibits a broad spectrum of antimicrobial activity, including efficacy against gram-negative bacteria.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to cell death.[2][3] Studies have demonstrated that this compound binds to lipopolysaccharide (LPS), a key component of the gram-negative outer membrane, and subsequently permeabilizes both the outer and inner membranes.[2][3] This guide presents the available quantitative data on its antimicrobial activity, details the methodologies for key experimental procedures, and provides visual representations of its mechanism and experimental workflows.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound against various gram-negative bacteria has been quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric.
| Gram-Negative Bacteria Strain | Minimum Inhibitory Concentration (MIC) (μM) | Reference |
| Escherichia coli ATCC 25922 | 25 | [4] |
| Pseudomonas aeruginosa ATCC 27853 | 25 | [4] |
| Drug-Resistant Pseudomonas aeruginosa | Not specified | [2] |
Table 1: Summary of the Minimum Inhibitory Concentrations (MICs) of this compound against representative gram-negative bacterial strains.
Mechanism of Action: Membrane Disruption
This compound's bactericidal activity against gram-negative bacteria is primarily attributed to its ability to compromise the integrity of the bacterial cell envelope. This process can be broken down into several key steps:
-
Electrostatic Attraction: As a cationic peptide, this compound is electrostatically attracted to the negatively charged surface of the gram-negative bacterial outer membrane, which is rich in lipopolysaccharides (LPS).[5]
-
LPS Binding: this compound directly binds to LPS, disrupting the outer membrane's structure.[2][3]
-
Membrane Permeabilization: Following the initial interaction with the outer membrane, this compound induces permeabilization of both the outer and inner bacterial membranes.[2][3] This disruption leads to the leakage of intracellular contents and ultimately, cell death. Circular dichroism studies have shown that this compound adopts an α-helical structure in membrane-mimicking environments, a common feature of membrane-active peptides.[1][2]
Figure 1: Proposed mechanism of this compound's action against gram-negative bacteria.
Detailed Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
-
Bacterial Culture: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using MHB to obtain a range of concentrations.
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]
Membrane Permeabilization Assays
The ability of this compound to permeabilize bacterial membranes is a critical aspect of its mechanism. This can be assessed using fluorescent probes.
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane.
-
Bacterial Suspension: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and resuspended in a suitable buffer (e.g., HEPES buffer with glucose).[8]
-
NPN Addition: NPN is added to the bacterial suspension to a final concentration of 10 µM.[9]
-
Baseline Fluorescence: The baseline fluorescence is measured using a fluorometer.
-
This compound Treatment: this compound is added to the suspension at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Fluorescence Measurement: The increase in fluorescence intensity is monitored over time. A rapid increase indicates permeabilization of the outer membrane, allowing NPN to enter and bind to the inner membrane.[9]
Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. Its entry into the cell signifies a compromised inner membrane.
-
Bacterial Suspension: Prepare the bacterial suspension as described for the outer membrane permeability assay.
-
This compound Treatment: Bacterial cells are incubated with this compound at different concentrations and for various durations.
-
PI Staining: Propidium iodide is added to the cell suspension.
-
Analysis: The uptake of PI is quantified by measuring the increase in fluorescence using a fluorometer or by flow cytometry.[9] An increase in red fluorescence indicates that the inner membrane has been permeabilized.
References
- 1. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Structural Characteristics of the Macropin-1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macropin-1 (MAC-1) is a cationic antimicrobial peptide originally isolated from the venom of the solitary bee, Macropis fulvipes.[1][2] As a member of the antimicrobial peptide family, this compound-1 has garnered interest for its potential as a therapeutic agent due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as its antifungal properties.[1][2] This technical guide provides an in-depth overview of the structural characteristics of this compound-1, including its primary and secondary structure, post-translational modifications, and biophysical properties. Detailed methodologies for key experimental techniques used in its characterization are also presented, along with visualizations of experimental workflows and a putative signaling pathway.
Primary Structure and Physicochemical Properties
This compound-1 is a 13-amino acid peptide with the following sequence:
Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH₂ [1]
The primary structure and key physicochemical properties of this compound-1 are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH₂ | [1] |
| Molecular Weight | ~1417 Da | [3] |
| Net Charge (at pH 7) | +3 | [3] |
| Hydrophobicity (H) | High | [3] |
| Post-Translational Modification | C-terminal Amidation | [2] |
Secondary Structure
Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the secondary structure of this compound-1.[1] In aqueous solutions, the peptide exists in a largely random coil conformation.[3] However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), this compound-1 adopts a well-defined α-helical secondary structure.[1][3] This amphipathic α-helix is crucial for its antimicrobial activity, facilitating its interaction with and disruption of microbial cell membranes.[1]
Post-Translational Modifications
The primary post-translational modification identified in native this compound-1 is the amidation of the C-terminal leucine (B10760876) residue.[2] This modification is common in antimicrobial peptides and is known to enhance their stability and biological activity by neutralizing the negative charge of the C-terminal carboxyl group and increasing resistance to carboxypeptidases.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the general procedure for analyzing the secondary structure of this compound-1 using CD spectroscopy.
Objective: To determine the secondary structure of this compound-1 in aqueous and membrane-mimicking environments.
Materials:
-
Lyophilized this compound-1 peptide
-
10 mM Sodium Phosphate (B84403) buffer, pH 7.2
-
Sodium Dodecyl Sulfate (SDS)
-
2,2,2-Trifluoroethanol (TFE)
-
Quartz cuvette with a 1 mm path length
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Set the CD spectropolarimeter to scan from 190 to 260 nm.
-
Use a bandwidth of 1 nm, a step size of 1 nm, and an appropriate integration time to ensure a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a baseline spectrum of the corresponding buffer (phosphate buffer, buffer with SDS, or buffer with TFE) and subtract it from the peptide spectra.
-
Measure the CD spectrum of each this compound-1 sample.
-
-
Data Analysis:
-
The resulting spectra are typically plotted as molar ellipticity [θ] versus wavelength.
-
An α-helical structure is characterized by a positive band around 190 nm and two negative bands at approximately 208 and 222 nm.[3] A random coil structure will show a strong negative band below 200 nm.
-
NMR Spectroscopy for 3D Structure Determination
This protocol provides a general framework for determining the three-dimensional structure of this compound-1 in a membrane-mimicking environment using NMR spectroscopy.
Objective: To determine the high-resolution 3D structure of this compound-1.
Materials:
-
Isotopically labeled (¹⁵N, ¹³C) this compound-1
-
Deuterated trifluoroethanol (d-TFE) or deuterated SDS micelles in D₂O
-
NMR tubes
-
High-field NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the isotopically labeled this compound-1 in a solution containing a membrane-mimicking agent (e.g., d-TFE/water mixture or deuterated SDS micelles in D₂O) to a final concentration suitable for NMR (typically 0.5-1 mM).
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments, including:
-
2D ¹H-¹⁵N HSQC for backbone amide assignments.
-
3D HNCACB, CBCA(CO)NH for sequential backbone resonance assignments.
-
3D ¹⁵N-edited NOESY-HSQC to obtain distance restraints between protons.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Perform resonance assignments using software such as CARA or CCPNmr Analysis.
-
Identify and assign Nuclear Overhauser Effect (NOE) cross-peaks from the NOESY spectra.
-
-
Structure Calculation and Refinement:
-
Convert the NOE intensities into distance restraints.
-
Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures based on the experimental restraints.
-
Refine the structures in a water or implicit solvent environment.
-
-
Structure Validation:
-
Assess the quality of the final structure ensemble using tools like PROCHECK-NMR or MolProbity.
-
Mass Spectrometry for Molecular Weight and PTM Analysis
This protocol describes a general method for confirming the molecular weight and identifying post-translational modifications of this compound-1.
Objective: To verify the molecular weight and identify any post-translational modifications of this compound-1.
Materials:
-
Purified this compound-1 sample
-
Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound-1 sample in an appropriate solvent mixture (e.g., 50% acetonitrile, 0.1% formic acid in water).
-
-
Mass Spectrometry Analysis:
-
For Electrospray Ionization (ESI-MS), infuse the sample directly into the mass spectrometer.
-
For Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), co-crystallize the sample with a suitable matrix (e.g., sinapinic acid) on a target plate.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Analyze the resulting spectrum to determine the monoisotopic mass of the peptide.
-
Compare the observed mass with the theoretical mass calculated from the amino acid sequence. A mass difference of -1 Da from the theoretical mass of the non-amidated peptide is indicative of C-terminal amidation.
-
Tandem mass spectrometry (MS/MS) can be performed to confirm the amino acid sequence and localize any modifications.
-
Mechanism of Action and Signaling
The primary mechanism of action of this compound-1 involves the disruption of microbial cell membranes.[3][4] The peptide binds to negatively charged components of the bacterial cell wall, such as peptidoglycan and lipopolysaccharides (LPS).[3][4] This interaction is followed by the insertion of the peptide's amphipathic α-helix into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[3]
Limited evidence suggests that this compound-1 may also trigger intracellular signaling events. Studies have indicated that it can induce calcium signaling in cells.[4] While the precise pathway is not fully elucidated for this compound-1, a plausible generalized pathway for antimicrobial peptide-induced calcium signaling is depicted below.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound-1.
Table 1: Antimicrobial Activity of this compound-1 (Minimum Inhibitory Concentration - MIC)
| Organism | MIC (µM) | Reference |
| Bacillus subtilis | 1.3 - 3.13 | [2][3] |
| Staphylococcus aureus | 6.3 - 12.5 | [2][3] |
| Listeria monocytogenes | 3.13 | [4] |
| Escherichia coli | 3.13 - 6.3 | [2][3] |
| Pseudomonas aeruginosa | 25 - 35 | [2][3] |
| Candida albicans | 6.3 | [2] |
Table 2: Hemolytic Activity of this compound-1
| Parameter | Value | Reference |
| Hemolysis at 25 µM | ~5% | [3] |
| Hemolytic Activity | Moderate | [1] |
Conclusion
This compound-1 is a well-characterized antimicrobial peptide with a defined primary structure and a tendency to form an α-helical secondary structure in membrane-like environments. Its C-terminal amidation is a key post-translational modification. The primary mechanism of action involves the disruption of microbial membranes, potentially supplemented by the induction of intracellular calcium signaling. The provided protocols offer a foundation for the further structural and functional characterization of this compound-1 and its analogs, which hold promise for the development of novel anti-infective therapies. Further research is warranted to fully elucidate the intricacies of its interaction with cellular signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Anti-Biofilm Capabilities of Macropin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-biofilm properties of Macropin, a cationic antimicrobial peptide. The document details its efficacy against various bacterial biofilms, the experimental protocols used to determine its activity, and its proposed mechanism of action.
Quantitative Data on Anti-Biofilm and Antimicrobial Activity
This compound has demonstrated significant activity in both inhibiting the formation of new biofilms and in its general antimicrobial effects against a range of bacteria. The following tables summarize the key quantitative data from published research.
Table 1: Biofilm Inhibition by this compound
| Target Microorganism | Assay Type | Concentration | Biofilm Inhibition (%) |
| Staphylococcus aureus | Biofilm Formation | Not Specified | 88%[1][2] |
| Pseudomonas aeruginosa | Biofilm Formation | Not Specified | 92%[1][2] |
| Escherichia coli | Biofilm Formation | Not Specified | 84%[1][2] |
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Target Microorganism | Concentration (μM) |
| Staphylococcus aureus (Drug-Resistant) | 12.5 - 50[1][2] |
| Pseudomonas aeruginosa (Drug-Resistant) | 12.5 - 50[1][2] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria
| Target Microorganism | MIC Range (μM) |
| Gram-positive bacteria | 3.13 - 25[2] |
| Gram-negative bacteria | 3.13 - 25[2] |
| Drug-resistant S. aureus strains | 2 - 32 (for some fluoroquinolones, other antibiotics were ineffective up to 128 μM)[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-biofilm and antimicrobial properties.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of biofilms.
-
Bacterial Suspension Preparation: A suspension of the target bacteria is prepared with a concentration of 5 × 105 Colony Forming Units per milliliter (CFU/mL).
-
Incubation with this compound: In a 96-well plate, 50 μL of the bacterial suspension is mixed with 50 μL of this compound at various concentrations.
-
Biofilm Growth: The plate is incubated to allow for biofilm formation by the bacteria.
-
Staining: The wells are washed to remove planktonic bacteria, and the remaining biofilm is stained with crystal violet.
-
Quantification: The crystal violet is solubilized, and the absorbance is measured at 595 nm. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.[1]
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay assesses the extent of damage to the bacterial outer membrane.
-
Cell Preparation: Bacterial cells (e.g., E. coli, P. aeruginosa) are cultured to the mid-logarithmic phase, harvested, and resuspended in a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose, pH 7.4).
-
NPN Addition: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is added to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane.
-
This compound Treatment: this compound is added to the cell suspension.
-
Fluorescence Measurement: An increase in fluorescence intensity is measured. This indicates that this compound has disrupted the outer membrane, allowing NPN to enter and bind to the cell membrane.
Cytoplasmic Membrane Depolarization Assay (DiSC3(5) Release)
This assay measures the disruption of the bacterial cytoplasmic membrane potential.
-
Cell Staining: Bacterial cells are incubated with the membrane potential-sensitive dye DiSC3(5). This dye accumulates in polarized membranes, and its fluorescence is quenched.
-
This compound Treatment: this compound is added to the stained cell suspension.
-
Fluorescence Measurement: An increase in fluorescence is monitored. The release of DiSC3(5) from the depolarized membrane results in de-quenching and an increase in fluorescence, indicating a loss of membrane potential.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of this compound against mammalian cells.
-
Cell Culture: Mammalian cells (e.g., HaCaT keratinocytes, Raw 264.7 macrophages) are cultured in a 96-well plate.
-
This compound Incubation: The cells are incubated with varying concentrations of this compound for 24 hours.
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the wells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Quantification: The formazan is solubilized, and the absorbance is measured. The percentage of cell survival is determined by comparing the absorbance of treated cells to untreated controls.[1]
Hemolysis Assay
This assay assesses the lytic activity of this compound against red blood cells (RBCs).
-
RBC Preparation: A suspension of red blood cells (e.g., 8%) is prepared.
-
This compound Incubation: The RBC suspension is incubated with various concentrations of this compound.
-
Hemoglobin Release Measurement: The samples are centrifuged, and the supernatant is collected. The release of hemoglobin is measured by reading the absorbance of the supernatant at 414 nm.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., melittin (B549807) or Triton X-100) that causes 100% lysis.[1]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for assessing this compound's anti-biofilm capabilities and its proposed mechanism of action.
Caption: Experimental workflow for evaluating this compound's anti-biofilm potential.
Caption: Proposed mechanism of this compound's bactericidal and anti-biofilm action.
Mechanism of Action
The primary mechanism by which this compound exerts its antibacterial and anti-biofilm effects is through the direct disruption of the bacterial cell membrane.[3][4] Unlike some antimicrobial agents that interfere with specific metabolic or signaling pathways, this compound's action is more direct and physical.
The process begins with this compound binding to components of the bacterial cell wall. In Gram-negative bacteria, it interacts with lipopolysaccharide (LPS), and in Gram-positive bacteria, it binds to peptidoglycan.[3][4] This initial binding is followed by the permeabilization of the outer membrane and subsequent depolarization of the cytoplasmic membrane. This disruption leads to the leakage of essential intracellular contents, ultimately resulting in bacterial cell death. This rapid, membrane-targeting action is a key attribute of this compound's potent antimicrobial and anti-biofilm capabilities.
References
- 1. static.igem.org [static.igem.org]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Solid-Phase Synthesis of Macropin Peptide
Introduction
Macropin (also known as MAC-1) is a 13-residue antimicrobial peptide originally isolated from the venom of the solitary bee Macropis fulvipes.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The primary sequence of this compound is Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH₂.[1] This document provides a detailed protocol for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), a widely adopted method for producing synthetic peptides.[2] The protocol is designed for researchers in chemistry, biology, and drug development, outlining the steps from resin preparation to final peptide purification and analysis.
Principle of the Method
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). The Fmoc/tBu strategy is employed, which utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like Boc and Trt) for permanent side-chain protection. The synthesis is a cyclical process:
-
Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed with a secondary base, typically piperidine (B6355638), to expose a free amine.
-
Coupling: The carboxyl group of the next incoming Fmoc-protected amino acid is activated and reacted with the free amine on the resin to form a peptide bond.
-
Washing: Excess reagents and by-products are removed by washing the peptide-resin.
This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), Trifluoroacetic acid (TFA, reagent grade).
-
Reagents: Piperidine, N,N-Diisopropylethylamine (DIPEA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT).
-
Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Amino Acids: Fmoc-protected amino acids as listed in Table 2.
-
Equipment: Solid-phase peptide synthesis vessel, shaker, nitrogen bubbling system, filtration apparatus, rotary evaporator, lyophilizer, RP-HPLC system, and Mass Spectrometer.
Protocol for this compound Synthesis (0.1 mmol scale)
Step 2.1: Resin Preparation
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a peptide synthesis vessel.
-
Add 5 mL of DMF to swell the resin. Agitate with a shaker or nitrogen bubbling for 30 minutes.
-
Drain the DMF from the vessel.
Step 2.2: Peptide Chain Elongation Cycle This cycle is repeated for each amino acid, starting with Fmoc-Leu-OH and proceeding until the final Glycine.
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 15 minutes. Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash step five times.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in 3 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor reaction completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin with 5 mL of DMF (3 times), 5 mL of DCM (3 times), and finally 5 mL of DMF (3 times). Each wash should be agitated for 1 minute before draining.
-
Step 2.3: Cleavage and Side-Chain Deprotection
-
After the final amino acid (Gly) is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a vacuum for 1 hour.
-
Prepare the cleavage cocktail (see Table 4) fresh. For 200 mg of resin, use 5 mL of the cocktail.
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood.
-
Agitate the mixture at room temperature for 3 hours. The solution may turn yellow or orange, which is normal.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
Step 2.4: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into 40 mL of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the tube at 3500 rpm for 10 minutes. Decant the ether.
-
Wash the peptide pellet by resuspending it in 30 mL of cold diethyl ether, vortexing, and centrifuging again. Repeat this wash two more times to remove scavengers.[3]
-
After the final wash, decant the ether and allow the white peptide pellet to air-dry in a fume hood to obtain the crude peptide powder.
-
Purify the crude peptide using a preparative Reverse-Phase HPLC (RP-HPLC) system with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
Combine the pure fractions and lyophilize to obtain the final this compound peptide as a fluffy white powder.
Data Presentation
Table 1: this compound Peptide Sequence and Properties
| Property | Value |
| Sequence (N→C) | Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH₂ |
| Number of Residues | 13 |
| Molecular Formula | C₇₀H₁₃₀N₁₈O₁₃S₁ |
| Average MW | 1452.0 g/mol |
| Monoisotopic MW | 1450.97 g/mol |
Table 2: Required Protected Amino Acids for this compound Synthesis
| Amino Acid (Code) | Required Derivative | Side-Chain Protection |
| Leucine (Leu) | Fmoc-Leu-OH | None |
| Valine (Val) | Fmoc-Val-OH | None |
| Lysine (Lys) | Fmoc-Lys(Boc)-OH | Boc |
| Alanine (Ala) | Fmoc-Ala-OH | None |
| Methionine (Met) | Fmoc-Met-OH | None |
| Phenylalanine (Phe) | Fmoc-Phe-OH | None |
| Glycine (Gly) | Fmoc-Gly-OH | None |
Table 3: Reagent Quantities for a Standard Synthesis Cycle (0.1 mmol scale)
| Step | Reagent | Quantity / Concentration | Volume / Time |
| Deprotection | 20% Piperidine in DMF | 20% (v/v) | 2 x 5 mL (5 min, 15 min) |
| Coupling | Fmoc-Amino Acid | 0.4 mmol (4 eq) | - |
| HBTU | 0.39 mmol (3.9 eq) | - | |
| DIPEA | 0.8 mmol (8 eq) | - | |
| DMF (for activation) | - | 3 mL | |
| Coupling Time | - | 1 - 2 hours |
Table 4: Cleavage Cocktail Composition
| Reagent | Purpose | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin, removes protectors | 92.5% |
| Triisopropylsilane (TIS) | Carbocation scavenger | 2.5% |
| Water (H₂O) | Carbocation scavenger | 2.5% |
| 1,2-Ethanedithiol (EDT) | Scavenger for Met side-chain protection | 2.5% |
Visualization
Caption: Workflow for the solid-phase synthesis of this compound peptide.
References
- 1. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins [www2.chemistry.msu.edu]
Application Notes: Purification of Synthetic Macropin
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Quality control of synthetic peptides [innovagen.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Macropin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Macropin is an antimicrobial peptide (AMP) isolated from the venom of the solitary bee Macropis fulvipes.[1] It has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as inhibitory effects against fungi.[1][2] As with other cationic antimicrobial peptides, determining its potency is crucial for preclinical development. The minimum inhibitory concentration (MIC) is a key in vitro parameter that quantifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[3][4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, which is a standard and widely accepted technique for testing antimicrobial peptides.[6][7][8][9] Modifications to the standard broth microdilution protocol are often necessary for cationic peptides like this compound to prevent their binding to surfaces and interaction with media components, which could otherwise lead to an underestimation of their activity.[10][11]
Data Presentation
The antimicrobial activity of this compound against a range of microorganisms has been previously determined. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.
Table 1: MIC of this compound against various microorganisms
| Microorganism | Strain Type | MIC (μM) |
| Staphylococcus aureus | Gram-positive | 3.13 |
| Pseudomonas aeruginosa | Gram-negative | 6.25 |
| Drug-resistant S. aureus | Gram-positive | 2 - 32 |
| Drug-resistant E. coli | Gram-negative | Not specified |
| Other Gram-positive bacteria | Not specified | 3.13 - 25 |
| Other Gram-negative bacteria | Not specified | 3.13 - 25 |
Data sourced from a study on this compound's antibacterial properties, which states that the peptide showed antimicrobial activity against both gram-positive and negative bacteria in the concentration range of 3.13 μM to 25 μM.[2] For drug-resistant S. aureus strains, the MIC was in the range of 2 to 32 μM.[2]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination of this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.[9][10]
Materials:
-
This compound peptide (quantified by amino acid analysis)
-
Sterile deionized water or 0.01% acetic acid
-
Cation-adjusted Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well polypropylene (B1209903) microtiter plates[10]
-
Bacterial strains for testing
-
Sterile polypropylene tubes
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
-
Sterile petri dishes
-
Mueller-Hinton Agar (MHA)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh MHA plate, select a few colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate the culture overnight at 37°C with shaking (180 rpm).[10]
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[6][7][9] A spectrophotometer can be used to adjust the optical density to a 0.5 McFarland standard before final dilution.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.[7] To minimize peptide loss due to binding to plastic surfaces, it is recommended to prepare dilutions in polypropylene tubes.[10]
-
Perform a two-fold serial dilution of the this compound stock solution to obtain a range of concentrations. For example, if the expected MIC is around 8 µg/mL, you might prepare concentrations ranging from 64 µg/mL down to 1 µg/mL.[9]
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well.[7]
-
Add 11 µL of the 10x concentrated this compound serial dilutions to the corresponding wells.[10]
-
Include a positive control for bacterial growth (wells with bacteria and MHB but no this compound) and a negative control for sterility (wells with MHB only).[10]
-
-
Incubation:
-
Determination of MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) (Optional)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[7]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth.
-
Plate these aliquots onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.[10]
-
The MBC is the lowest concentration of this compound that prevents any colony formation on the MHA plates.[10]
Mandatory Visualization
Caption: Workflow for the broth microdilution assay to determine the MIC of this compound.
Caption: General mechanism of action of this compound via plasma membrane disruption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. idexx.com [idexx.com]
- 5. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli [mdpi.com]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
Application Notes and Protocols for the Experimental Use of Macropin in a Pseudomonas aeruginosa Infection Model
These application notes provide a comprehensive overview of the antimicrobial peptide Macropin and its potential application in combating Pseudomonas aeruginosa infections. Detailed protocols for in vitro susceptibility testing, biofilm inhibition, and cytotoxicity assays are provided to guide researchers in evaluating the efficacy and safety of this compound.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, making it a significant threat in clinical settings.[1][2][3][4] The emergence of multidrug-resistant (MDR) strains necessitates the exploration of novel therapeutic agents.[1][3] Antimicrobial peptides (AMPs), such as this compound, have garnered increasing interest as potential alternatives to conventional antibiotics due to their broad-spectrum activity and distinct mechanisms of action.[5][6]
This compound, a peptide isolated from the venom of the solitary bee Macropis fulvipes, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains of P. aeruginosa.[5][7] Its primary mechanism of action involves the disruption of bacterial cell membranes.[5] This document outlines the experimental use of this compound in P. aeruginosa infection models, providing data on its efficacy and detailed protocols for its evaluation.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound against Pseudomonas aeruginosa
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| P. aeruginosa (Drug-Resistant Strains) | 3.13 - 25 | Not Specified | [5] |
| P. aeruginosa | Not Specified | 7.5 | [7] |
| P. aeruginosa (Pathogenic) | Moderately Resistant | Not Specified | [8] |
Table 2: Anti-Biofilm Activity of this compound against P. aeruginosa
| Activity | Concentration (µM) | Reference |
| Biofilm Formation Inhibition | 12.5 - 50 | [5] |
Table 3: Cytotoxicity and Hemolytic Activity of this compound
| Cell Line/Cell Type | Assay | Concentration (µM) | Result | Reference |
| HaCaT (Keratinocytes) | MTT | 25 | 82% Cell Survival | [5] |
| Raw 264.7 (Macrophages) | MTT | 25 | 41% Cell Survival | [5] |
| Human Red Blood Cells | Hemolysis Assay | 25 | ~5% Hemolysis | [5] |
| Human Red Blood Cells | Hemolysis Assay | LC50 = 160 | Moderate Hemolytic Activity | [8] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound against P. aeruginosa.
Caption: General workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.[9]
Materials:
-
This compound (synthesized and purified)
-
Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Inoculum Preparation: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
-
Peptide Dilutions: Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid. Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Biofilm Inhibition Assay
This protocol is based on the crystal violet staining method to quantify biofilm formation.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of P. aeruginosa in TSB with 1% glucose, adjusted to an OD600 of 0.1.
-
Assay Setup: Add the bacterial suspension to the wells of a 96-well plate. Add different sub-inhibitory concentrations of this compound (e.g., 1/2, 1/4, 1/8 MIC) to the wells. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: Gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
Destaining: Add 95% ethanol to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cells.[5]
Materials:
-
This compound
-
Mammalian cell line (e.g., HaCaT keratinocytes or Raw 264.7 macrophages)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without peptide) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 hours in the CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 4: In Vivo Pseudomonas aeruginosa Skin Infection Model (Murine)
This is a generalized protocol that can be adapted for this compound. Specific doses and treatment regimens for this compound would need to be optimized.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain
-
6-8 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
Sterile biopsy punch (4 mm)
-
Topical formulation of this compound (e.g., in a hydrogel)
-
Sterile PBS
-
Surgical tools
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Preparation: Anesthetize the mice and shave a small area on their backs.
-
Wounding: Create a full-thickness wound using a sterile 4 mm biopsy punch.
-
Infection: Inoculate the wound with a suspension of P. aeruginosa (e.g., 1 x 10^6 CFU in 10 µL of PBS).
-
Treatment: After a set period (e.g., 2 hours post-infection), apply the topical formulation of this compound to the wound. A control group should receive the vehicle without this compound.
-
Monitoring: Monitor the mice daily for signs of infection, wound healing, and overall health.
-
Assessment of Bacterial Load: At specific time points (e.g., 24, 48, and 72 hours post-infection), euthanize a subset of mice. Excise the wound tissue, homogenize it in sterile PBS, and perform serial dilutions for CFU counting on selective agar (B569324) plates.
-
Histopathology (Optional): Wound tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.
Conclusion
This compound demonstrates promising in vitro activity against Pseudomonas aeruginosa, including drug-resistant strains and their biofilms, with a seemingly favorable safety profile at effective concentrations.[5] The provided protocols offer a framework for the systematic evaluation of this compound's therapeutic potential. Further in vivo studies are crucial to validate these findings and to establish the efficacy of this compound in a clinically relevant infection model. The development of this compound as a novel antimicrobial agent could provide a much-needed therapeutic option for the treatment of challenging P. aeruginosa infections.
References
- 1. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 2. Mechanisms of antibiotic resistance in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Techniques for Labeling Macropinosomes for Cellular Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macropinocytosis is a highly conserved, actin-dependent endocytic process that facilitates the non-specific bulk uptake of extracellular fluid and solutes into large vesicles known as macropinosomes (0.2-5 µm in diameter).[1][2][3][4] This pathway plays a crucial role in various physiological and pathological processes, including immune surveillance, nutrient uptake in cancer cells, and pathogen entry.[1][5][6] Accurate visualization and quantification of macropinosomes are essential for understanding its molecular mechanisms and for the development of novel therapeutic strategies.
These application notes provide detailed protocols and techniques for labeling and visualizing macropinosomes in cellular localization studies.
I. Labeling Techniques for Macropinosomes
The most widely used method to label macropinosomes is through the uptake of fluorescently-labeled, high-molecular-weight dextran (B179266).[3][4][7][8][9] Dextrans are inert, hydrophilic polysaccharides that are readily taken up into macropinosomes but are too large to be efficiently internalized by other endocytic pathways like clathrin-mediated or caveolin-mediated endocytosis.[8]
Commonly Used Fluorescent Dextrans:
| Fluorophore | Excitation (nm) | Emission (nm) | Molecular Weight (kDa) | Common Abbreviation |
| Fluorescein isothiocyanate | ~495 | ~519 | 70 | FITC-dextran |
| Tetramethylrhodamine | ~555 | ~580 | 70 | TMR-dextran |
Other Probes for Macropinocytosis:
While fluorescent dextrans are the gold standard, other molecules can also be used to study macropinocytosis:
-
Horseradish Peroxidase (HRP): A soluble enzyme that can be taken up by macropinocytosis and later detected by its enzymatic activity.[7]
-
Fluorescently-labeled Albumin: Utilized to study the role of macropinocytosis in nutrient uptake by cancer cells.[5]
-
Genetically Encoded Probes: Fluorescent protein fusions to macropinosome-associated proteins (e.g., Rab5, Rab7) can be used to study the maturation of macropinosomes.[10][11]
II. Experimental Workflows and Signaling Pathways
Experimental Workflow for Dextran-based Macropinosome Labeling
The following diagram outlines the general workflow for labeling and quantifying macropinosomes using fluorescent dextran.
Key Signaling Pathways Regulating Macropinocytosis
Macropinocytosis is initiated by plasma membrane ruffling, a process tightly controlled by a complex network of signaling pathways.[1][12] Receptor tyrosine kinases (RTKs), nutrient-sensing pathways, and oncogenic signaling converge on core regulatory proteins.[6][12]
III. Detailed Experimental Protocols
Protocol 1: Labeling Macropinosomes in Adherent Cells for Fixed-Cell Imaging
This protocol describes the labeling of macropinosomes in adherent cells using fluorescently-labeled dextran for subsequent fixation and imaging.[3][7][13][14]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
70 kDa dextran labeled with FITC or TMR (e.g., from Invitrogen or Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Glass coverslips or 96-well imaging plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Cell Culture and Serum Starvation (Optional):
-
Culture cells in complete medium until they reach the desired confluency.
-
To reduce basal levels of macropinocytosis, replace the complete medium with serum-free medium and incubate for 16-24 hours prior to the experiment.[14]
-
-
Macropinosome Labeling:
-
Prepare a working solution of fluorescently-labeled 70 kDa dextran (e.g., 1 mg/mL) in serum-free medium.
-
Aspirate the medium from the cells and add the dextran-containing medium.
-
Incubate the cells at 37°C for a defined period (e.g., 5-30 minutes). The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
-
Washing:
-
Aspirate the dextran-containing medium.
-
Wash the cells three times with ice-cold PBS to stop endocytosis and remove extracellular dextran.
-
-
Fixation:
-
Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
If using coverslips, carefully mount them onto glass slides using a mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Live-Cell Imaging of Macropinosome Formation
This protocol allows for the visualization of the dynamic process of macropinosome formation and trafficking in real-time.[9][15]
Materials:
-
Adherent cells of interest cultured in glass-bottom dishes or chambers
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
70 kDa fluorescently-labeled dextran
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Seed cells in glass-bottom dishes suitable for live-cell imaging and culture until they reach the desired confluency.
-
-
Imaging Setup:
-
Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate.
-
Locate a field of view with healthy, well-spread cells.
-
-
Labeling and Imaging:
-
Prepare a working solution of fluorescent dextran in pre-warmed live-cell imaging medium.
-
Gently replace the medium in the dish with the dextran-containing medium.
-
Immediately begin acquiring time-lapse images. The imaging frequency and duration will depend on the specific dynamics being studied (e.g., one frame every 10-30 seconds for 30-60 minutes).
-
IV. Data Presentation and Quantification
A common method for quantifying macropinocytosis is the "macropinocytic index".[7][13][16] This is typically defined as the total area of dextran-positive vesicles per cell.
Quantitative Data Summary:
| Parameter | Description | Typical Measurement | Analysis Software |
| Macropinosome Number | The average number of dextran-positive vesicles per cell. | Count of fluorescent puncta. | ImageJ/Fiji, CellProfiler |
| Macropinosome Area | The average total area of dextran-positive vesicles per cell. | Sum of the area of all fluorescent puncta within a cell. | ImageJ/Fiji, CellProfiler |
| Macropinocytic Index | The percentage of the total cell area occupied by macropinosomes.[7] | (Total macropinosome area / Total cell area) x 100. | ImageJ/Fiji, CellProfiler |
| Macropinosome Intensity | The average fluorescence intensity of dextran-positive vesicles. | Mean gray value of fluorescent puncta. | ImageJ/Fiji, CellProfiler |
Automated Quantification Workflow:
V. Troubleshooting and Considerations
-
High Background Fluorescence: Ensure thorough washing after dextran incubation. Using lysine-fixable dextrans can help retain the fluorescent signal within vesicles after fixation and permeabilization.[7]
-
Low Dextran Uptake: Optimize the dextran concentration and incubation time. Some cell types have low basal levels of macropinocytosis and may require stimulation with growth factors (e.g., EGF, PDGF).[4]
-
Cell Toxicity: High concentrations of dextran or prolonged incubation times can be toxic to some cells. Monitor cell morphology and viability.
-
Specificity of Labeling: While high-molecular-weight dextran is a reliable marker, it's important to consider that some smaller vesicles may be labeled. Correlative light and electron microscopy (CLEM) can be used for ultrastructural confirmation of macropinosomes.[9]
By following these detailed protocols and considering the key technical aspects, researchers can effectively label, visualize, and quantify macropinosomes to gain deeper insights into their cellular functions.
References
- 1. portlandpress.com [portlandpress.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Automated imaging and analysis for the quantification of fluorescently-labeled macropinosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Determining the macropinocytic index of cells through a quantitative image-based assay | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Image-based Quantification of Macropinocytosis Using Dextran Uptake into Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live Fluorescence, Inverse Imaging of Cell Ruffling, and Macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel live-cell imaging assay reveals regulation of endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Macropinocytosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated Imaging and Analysis for the Quantification of Fluorescently Labeled Macropinosomes [jove.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. Quantitation of Macropinocytosis in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Determining the Hemolytic Activity of Macropin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macropin is an antimicrobial peptide (AMP) isolated from the venom of the wild bee Macropis fulvipes.[1] Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1][2] A critical step in the preclinical evaluation of any potential therapeutic agent, especially an AMP intended for systemic use, is the assessment of its cytotoxicity against host cells.[3] The hemolytic assay is a fundamental, straightforward, and widely used method to determine the lytic effect of a compound on red blood cells (RBCs), serving as a primary screen for cytotoxicity.[3][4] These application notes provide a detailed protocol for assessing the hemolytic activity of this compound.
Principle of the Hemolysis Assay
The hemolysis assay is a colorimetric method that quantifies the amount of hemoglobin released from red blood cells upon membrane damage.[3] When RBCs are lysed, hemoglobin is released into the surrounding medium.[4] The amount of released hemoglobin in the supernatant after centrifugation can be measured spectrophotometrically.[4] The percentage of hemolysis is calculated by comparing the absorbance of a sample treated with the test peptide (this compound) to that of a positive control (100% hemolysis) and a negative control (0% hemolysis).[5]
Experimental Protocol
This protocol is adapted from standard methodologies for assessing the hemolytic activity of antimicrobial peptides.[6][7][8]
Materials and Reagents
-
This compound (synthetic or purified)
-
Freshly drawn human or animal (e.g., horse, sheep) red blood cells (RBCs)[7][8]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (or other suitable detergent)[9]
-
Sterile, low-binding microcentrifuge tubes (e.g., polypropylene)[10]
-
96-well microtiter plate (round-bottom)[9]
-
Spectrophotometer (plate reader capable of measuring absorbance at 570 nm or 405 nm)[8][10]
-
Centrifuge
-
Incubator (37°C)[10]
Protocol Steps
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1000 rpm for 5 minutes.[11]
-
Carefully remove the supernatant and the buffy coat (the layer of white blood cells).
-
Wash the pelleted RBCs by resuspending them in 3-5 volumes of cold PBS (pH 7.4).
-
Centrifuge again at 1000 rpm for 5 minutes and discard the supernatant.
-
Repeat the washing step 3-4 times, or until the supernatant is clear.[7][8]
-
After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.[7]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in PBS or a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in PBS to achieve a range of desired final concentrations for testing. It is recommended to test concentrations ranging from approximately 1 µM to 256 µM to determine a dose-response curve.[7]
-
-
Assay Setup (in a 96-well plate):
-
Test Samples: Add 100 µL of each this compound dilution to respective wells.
-
Negative Control (0% Hemolysis): Add 100 µL of PBS to several wells. This represents spontaneous hemolysis.[7]
-
Positive Control (100% Hemolysis): Add 100 µL of 0.2% Triton X-100 in PBS to several wells. This induces complete lysis of the RBCs.[7]
-
Reaction Initiation: Add 100 µL of the 2% RBC suspension to all wells, resulting in a final RBC concentration of 1% (v/v) and the desired final this compound concentrations.[7]
-
-
Incubation:
-
Pelleting the RBCs:
-
After incubation, centrifuge the 96-well plate at 1000 rpm for 10 minutes to pellet the intact RBCs and cell debris.[9]
-
-
Measurement of Hemoglobin Release:
Data Analysis
The percentage of hemolysis is calculated using the following formula:[5]
% Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
Where:
-
Abs_sample is the absorbance of the wells treated with this compound.
-
Abs_negative is the absorbance of the negative control (PBS).
-
Abs_positive is the absorbance of the positive control (Triton X-100).
The HC50 value, which is the peptide concentration that causes 50% hemolysis, can be determined by plotting the percentage of hemolysis against the this compound concentration and fitting the data to a dose-response curve.[11][12] A higher HC50 value indicates lower hemolytic activity.[12]
Data Presentation
Quantitative data should be summarized for clear comparison. This compound has been reported to have low hemolytic activity.[1][2] For instance, one study found that at a concentration of 25 µM, this compound showed only about 5% hemolytic activity, whereas the control peptide melittin (B549807) showed approximately 93% activity at the same concentration.[2] Another study reported a lethal concentration 50 (LC50) for this compound of 160 µM.[1]
Table 1: Hemolytic Activity of this compound and Control Peptides
| Peptide | Concentration (µM) | % Hemolysis (Mean ± SD) | HC50 (µM) |
| This compound | 1 | 0.5 ± 0.1 | >200 |
| 10 | 2.1 ± 0.4 | ||
| 25 | 4.8 ± 0.9 | ||
| 50 | 8.5 ± 1.2 | ||
| 100 | 15.3 ± 2.5 | ||
| 200 | 30.1 ± 3.8 | ||
| Melittin (Positive Control) | 1 | 45.2 ± 4.1 | ~2 |
| 2 | 89.5 ± 5.3 | ||
| 5 | 98.1 ± 1.5 | ||
| LL-37 (Reference AMP) | 100 | 10.2 ± 1.8 | >100 |
| PBS (Negative Control) | N/A | 0 | N/A |
| Triton X-100 | 0.2% | 100 | N/A |
Note: The data in this table is illustrative and compiled from typical expected results based on literature values.[1][2][12] Actual results may vary depending on experimental conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the red blood cell hemolysis assay.
Proposed Mechanism of this compound-Induced Hemolysis
Antimicrobial peptides like this compound are thought to exert their lytic activity by disrupting the cell membrane.[2] The mechanism often involves the formation of pores or a "carpet-like" disruption, leading to osmotic lysis.[12][13]
Caption: Proposed mechanism of this compound-induced hemolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. thno.org [thno.org]
- 6. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism of polymer-induced hemolysis: nanosized pore formation and osmotic lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Macropin Secondary Structure using Circular Dichroism Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macropin is an antimicrobial peptide (AMP) isolated from the venom of the solitary bee Macropis fulvipes.[1] Like many AMPs, its efficacy is linked to its secondary structure, which allows it to interact with and disrupt the cell membranes of pathogens.[2][3] Circular Dichroism (CD) spectroscopy is a powerful and rapid technique for investigating the secondary structure of peptides and proteins in solution.[4] This non-destructive method measures the differential absorption of left- and right-circularly polarized light, providing valuable insights into the conformational properties of biomolecules.[4] These application notes provide a detailed protocol for using CD spectroscopy to determine the secondary structure of this compound, particularly its propensity to form an α-helical structure in membrane-mimicking environments, a key aspect of its antimicrobial activity.
Data Presentation
Table 1: Qualitative Summary of this compound Secondary Structure from CD Spectroscopy
| Condition | Observed Secondary Structure | Key Spectral Features | Interpretation |
| Aqueous Buffer (e.g., 10 mM Sodium Phosphate (B84403), pH 7.2) | Predominantly random coil | A single negative band around 198 nm. | In an aqueous environment, this compound does not adopt a well-defined secondary structure. |
| Membrane-Mimicking Environment (30 mM SDS) | α-helical | Positive band around 190 nm and two negative bands at approximately 208 nm and 222 nm.[1] | The presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic the anionic charge of bacterial membranes, induces a conformational shift in this compound to an α-helical structure. |
| Hydrophobic Environment (50% TFE) | α-helical | Positive band around 190 nm and two negative bands at approximately 208 nm and 222 nm.[1] | 2,2,2-Trifluoroethanol (TFE) is a solvent known to promote helical structures, and its effect on this compound suggests an intrinsic propensity of the peptide to form an α-helix in a non-polar environment, similar to the interior of a cell membrane. |
Experimental Protocols
This section outlines a detailed methodology for analyzing the secondary structure of this compound using CD spectroscopy.
Sample Preparation
-
Peptide Purity: Ensure this compound is of high purity (>95%), as confirmed by HPLC and mass spectrometry, to avoid interference from contaminants.[4]
-
Peptide Concentration: Accurately determine the concentration of the this compound stock solution. Methods such as UV absorbance at 280 nm (if tryptophan or tyrosine residues are present) or quantitative amino acid analysis are recommended. Colorimetric assays like the Bradford or Lowry assays are not suitable for CD spectroscopy.[4]
-
Solvent Preparation:
-
Aqueous Buffer: Prepare a 10 mM sodium phosphate buffer at pH 7.2. Ensure the buffer is prepared with high-purity water and filtered (0.22 µm) to remove particulate matter.
-
Membrane-Mimicking Environments:
-
Prepare a stock solution of 30 mM Sodium Dodecyl Sulfate (SDS) in the aqueous buffer.
-
Prepare a 50% (v/v) solution of 2,2,2-Trifluoroethanol (TFE) in the aqueous buffer.
-
-
-
Sample Preparation for CD Measurement:
-
Prepare a final this compound concentration of approximately 40 µM in each of the three solvents (aqueous buffer, 30 mM SDS, and 50% TFE).
-
It is crucial to prepare a blank sample for each solvent condition to be used for baseline correction.
-
Instrumentation and Data Acquisition
-
Instrument: A calibrated circular dichroism spectrometer capable of measurements in the far-UV region (190-260 nm) is required.
-
Cuvette: Use a quartz cuvette with a path length of 1 mm for far-UV measurements. Ensure the cuvette is thoroughly cleaned.
-
Instrument Purging: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.
-
Parameter Setup:
-
Wavelength Range: 190 nm to 260 nm.
-
Data Pitch (Step Size): 0.5 nm or 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Response Time/Integration Time: 1 s or 2 s.
-
Accumulations (Scans): 3-5 scans for each sample and blank to improve the signal-to-noise ratio.
-
-
Data Collection:
-
Record the spectrum of the blank (buffer/solvent alone) under the same conditions as the sample.
-
Record the spectrum of the this compound sample.
-
Data Analysis
-
Baseline Correction: Subtract the blank spectrum from the corresponding sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) in deg cm²/dmol using the following equation:
[θ] = (mdeg × MRW) / (10 × c × l)
Where:
-
mdeg is the measured ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).
-
c is the peptide concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Deconvolution (Optional): If quantitative data is desired, use deconvolution software (e.g., CONTIN, SELCON3, or BeStSel) to estimate the percentage of α-helix, β-sheet, random coil, and other structures.[5][6][7] These programs fit the experimental spectrum to a linear combination of reference spectra for different secondary structures.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining this compound secondary structure using CD spectroscopy.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action on bacterial membranes.
References
- 1. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein structures in SDS micelle-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macropin: A Tool for Studying Bacterial Membrane Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macropin is a small, cationic antimicrobial peptide originally isolated from the venom of the solitary bee, Macropis fulvipes.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains.[2] Its primary mechanism of action involves the direct disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death.[2] Notably, this compound displays low cytotoxicity against mammalian cells, making it a valuable tool for studying bacterial membrane disruption and a potential candidate for antimicrobial drug development.[2]
These application notes provide detailed protocols for utilizing this compound to investigate bacterial membrane disruption, assess its antimicrobial efficacy, and evaluate its cytotoxic profile.
Mechanism of Action
This compound's amphipathic α-helical structure allows it to preferentially interact with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and peptidoglycan in Gram-positive bacteria.[2] This initial electrostatic interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and disruption. The exact model of pore formation is still under investigation but is believed to follow mechanisms like the "barrel-stave" or "toroidal pore" models, creating channels that disrupt the membrane potential and integrity.[3][4]
Data Presentation
Antimicrobial Activity of this compound
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Microorganism | Strain | MIC (µM) | Reference |
| Gram-positive Bacteria | |||
| Bacillus subtilis | ATCC 6633 | 3.1 | [3] |
| Staphylococcus aureus | ATCC 25923 | 12.5 | [3] |
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 6.3 | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | 25 | [3] |
| Fungi | |||
| Candida albicans | ATCC 10231 | 6.3 | [3] |
Cytotoxicity and Hemolytic Activity of this compound
The half-maximal inhibitory concentration (IC50) represents the concentration of a substance that is required for 50% inhibition in vitro. The HC50 is the concentration that causes 50% hemolysis of red blood cells.
| Cell Line | Cell Type | Parameter | Value (µM) | Reference |
| HaCaT | Human Keratinocytes | % Survival at 25 µM | 82% | [2] |
| Raw 264.7 | Murine Macrophages | % Survival at 25 µM | 41% | [2] |
| Human Red Blood Cells | Erythrocytes | LC50 | 160 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Test bacterium
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes. The concentration range should typically span from 0.125 to 256 µg/mL.
-
-
Assay Setup:
-
Add 50 µL of MHB to wells in columns 2-12 of a sterile 96-well plate.
-
Add 100 µL of the highest concentration of this compound to the wells in column 1.
-
Perform serial dilutions by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 50 µL from column 10. Column 11 will serve as the positive control (bacteria only), and column 12 as the negative control (broth only).
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1-11.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Bacterial Membrane Permeabilization Assays
These assays utilize fluorescent probes to assess the disruption of the bacterial outer and inner membranes.
N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of a membrane.
Materials:
-
Bacterial culture in mid-log phase
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
NPN stock solution (e.g., 500 µM in acetone)
-
This compound solution at various concentrations
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Protocol:
-
Prepare Bacterial Suspension:
-
Harvest mid-log phase bacteria by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the pellet twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.5.
-
-
Assay:
-
In a fluorometer cuvette or a black 96-well plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM and mix.
-
Measure the baseline fluorescence.
-
Add this compound to the desired final concentration and immediately start recording the fluorescence intensity over time (e.g., for 10-15 minutes).
-
An increase in fluorescence indicates NPN uptake and thus outer membrane permeabilization.
-
Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it a marker for inner membrane integrity.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
PI stock solution (e.g., 1 mg/mL in water)
-
This compound solution at various concentrations
-
Fluorometer or flow cytometer with appropriate excitation/emission wavelengths (e.g., Ex: 535 nm, Em: 617 nm)
Protocol:
-
Prepare Bacterial Suspension:
-
Harvest and wash mid-log phase bacteria as described for the NPN assay.
-
Resuspend the cells in PBS to an OD600 of 0.5.
-
-
Assay:
-
In a suitable container (e.g., microfuge tube or well of a plate), add the bacterial suspension.
-
Add PI to a final concentration of 10 µg/mL.
-
Add this compound to the desired final concentration.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Measure the fluorescence. An increase in fluorescence indicates PI has entered the cell and bound to nucleic acids, signifying inner membrane disruption.
-
Hemolytic Activity Assay
This assay determines the lytic effect of this compound on red blood cells (RBCs).
Materials:
-
Freshly collected human or animal red blood cells
-
Phosphate-buffered saline (PBS)
-
This compound solution at various concentrations
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
Spectrophotometer
Protocol:
-
Prepare Red Blood Cells:
-
Centrifuge the blood sample (e.g., 1000 x g for 10 min) and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with PBS.
-
Prepare a 4% (v/v) suspension of RBCs in PBS.
-
-
Assay:
-
In microfuge tubes, add 100 µL of the 4% RBC suspension.
-
Add 100 µL of the different this compound dilutions.
-
For the positive control, add 100 µL of 1% Triton X-100.
-
For the negative control, add 100 µL of PBS.
-
Incubate the tubes at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm (hemoglobin release).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HaCaT, RAW 264.7)
-
Complete cell culture medium
-
This compound solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control for cell death if desired.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of this compound concentration.
-
Conclusion
This compound serves as an effective and selective tool for investigating the mechanisms of bacterial membrane disruption. Its potent antimicrobial activity, coupled with its low toxicity to mammalian cells, makes it a valuable reagent for basic research and a promising lead compound in the development of new antimicrobial therapies. The protocols provided herein offer a comprehensive guide for researchers to explore the multifaceted activities of this intriguing antimicrobial peptide.
References
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Macropin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Macropin.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
A1: The primary sequence of this compound (MAC-1) is Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2.[1]
Q2: Which is the most suitable method for synthesizing this compound?
A2: Solid-phase peptide synthesis (SPPS) is the most common and effective method for synthesizing this compound and its analogs.[2][3] This method involves assembling the peptide chain step-by-step on a solid resin support. The Fmoc/tBu strategy is a widely used approach for SPPS.[4]
Q3: What are the key steps in the solid-phase synthesis of this compound?
A3: The key steps in the SPPS of this compound are:
-
Resin selection and first amino acid loading: Choosing an appropriate resin (e.g., Rink Amide resin for a C-terminal amide) and attaching the first amino acid (Leucine).[5]
-
Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc) to expose the amine for the next coupling step.[6]
-
Amino acid coupling: Activation and coupling of the next protected amino acid in the sequence.[7]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.[3]
-
Repetition: Repeating the deprotection, coupling, and washing cycles until the full peptide sequence is assembled.[6]
-
Cleavage and global deprotection: Cleaving the synthesized peptide from the resin and simultaneously removing the permanent side-chain protecting groups.[8]
-
Purification and analysis: Purifying the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and verifying its identity and purity using mass spectrometry.[8][9]
Q4: What are the common challenges encountered during this compound synthesis?
A4: Due to its hydrophobic residues (Leu, Val, Phe, Ala), this compound synthesis can present challenges typical of hydrophobic peptides, including:
-
Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete reactions and low yields.[8][10]
-
Low Solubility: The final peptide may have poor solubility in aqueous solutions, complicating purification and handling.[10]
-
Side Reactions: Undesired chemical modifications can occur during synthesis, such as oxidation of the methionine residue.[8][11]
-
Purification Difficulties: Co-elution of deletion sequences or other impurities with the desired product during HPLC can make purification challenging.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | Incomplete coupling reactions due to peptide aggregation. | - Use a more effective coupling reagent (e.g., HATU, HBTU).- Perform a double coupling for difficult amino acids.- Increase the reaction temperature (difficult to control manually).- Use a different solvent system (e.g., NMP instead of DMF) to improve solvation.[12] |
| Steric hindrance between bulky amino acids. | - Increase the coupling time.- Use a resin with a lower substitution level. | |
| Presence of Deletion Sequences in Mass Spectrum | Incomplete deprotection of the Fmoc group. | - Increase the deprotection time with piperidine (B6355638).- Ensure the piperidine solution is fresh. |
| Incomplete coupling of an amino acid. | - See solutions for "Low Yield".- Consider using a capping step with acetic anhydride (B1165640) to terminate unreacted chains and simplify purification.[7] | |
| Oxidation of Methionine Residue (+16 Da peak in MS) | Oxidation of the thioether side chain of methionine during synthesis or cleavage. | - Use a cleavage cocktail containing scavengers like dithiothreitol (B142953) (DTT) or thioanisole.[13]- Store the purified peptide under an inert atmosphere (e.g., argon) and at low temperatures. |
| Poor Solubility of Purified Peptide | High hydrophobicity of the this compound sequence. | - Dissolve the peptide in a small amount of organic solvent (e.g., acetonitrile, DMSO) before adding aqueous buffer.- Use buffers containing detergents or chaotropic agents for characterization studies. |
| Difficulty in HPLC Purification | Aggregation of the peptide on the column. | - Use a lower peptide concentration for injection.- Modify the HPLC gradient to be shallower.- Increase the column temperature. |
| Co-elution of impurities. | - Optimize the mobile phase composition (e.g., different organic modifier or ion-pairing agent).- Consider a different stationary phase for the HPLC column. |
Experimental Protocols
Key Experiment: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
-
Resin Preparation:
-
Start with Rink Amide resin (for the C-terminal amide).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
First Amino Acid Loading (Leucine):
-
Couple Fmoc-Leu-OH to the resin using a suitable coupling agent like HBTU/DIPEA in DMF.
-
Allow the reaction to proceed for 2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat these deprotection, coupling, and washing steps for each amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours. TIS acts as a scavenger to prevent side reactions.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC on a C18 column.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
-
Analysis:
-
Confirm the molecular weight of the purified this compound using mass spectrometry (e.g., ESI-MS).[9]
-
Assess the purity using analytical RP-HPLC.
-
Characterize the secondary structure using Circular Dichroism (CD) spectroscopy, which is expected to show an α-helical structure in a membrane-mimicking environment like SDS or TFE.[9][14]
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
References
- 1. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. 固相合成 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Macropin Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the serum stability of Macropin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its serum stability a concern?
This compound is a novel antimicrobial peptide (AMP) isolated from the venom of the solitary bee Macropis fulvipes.[1] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][3][4] The primary mechanism of action involves the disruption of bacterial cell membranes.[2][3] Like many therapeutic peptides, this compound is susceptible to degradation by proteases present in serum. This rapid degradation can significantly shorten its in vivo half-life, potentially reducing its therapeutic efficacy in systemic applications.[5][6]
Q2: What are the primary factors that affect the stability of this compound in serum?
The stability of peptides like this compound in serum is influenced by several factors:
-
Proteolytic Degradation: Serum contains numerous proteases (endopeptidases and exopeptidases) that can cleave the peptide bonds of this compound, leading to its inactivation.[5][7]
-
pH: The pH of the serum can affect the conformation and charge of this compound, potentially influencing its susceptibility to proteolysis.[7][8]
-
Temperature: Incubation temperature during experiments is a critical factor, as higher temperatures can increase the rate of enzymatic degradation.[7][8]
-
Oxidation: Certain amino acid residues in this compound may be susceptible to oxidation, which can alter its structure and function.[7][9]
-
Aggregation: Peptides can sometimes aggregate or clump together in solution, which may affect their stability and bioavailability.[7][9]
Q3: What are the most common strategies to improve the serum stability of this compound?
Several chemical modification strategies can be employed to enhance the stability of this compound in serum:[5][7][10]
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers, particularly at the N- and C-termini, can significantly increase resistance to proteolytic degradation as most proteases are stereospecific for L-amino acids.[1][10][11]
-
Terminal Modifications:
-
Cyclization: Creating a cyclic peptide structure can enhance stability by making the peptide backbone less accessible to proteases.[7][10][11]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can increase its hydrodynamic size, which can shield it from proteases and reduce renal clearance.[10][11]
-
Encapsulation: Encapsulating this compound in protective matrices like liposomes or polymers can shield it from degradation and improve its bioavailability.[7]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound observed in initial serum stability assays.
-
Possible Cause: High intrinsic susceptibility of the native this compound sequence to serum proteases.
-
Solution:
-
Confirm Experimental Conditions: Ensure the assay is performed at a physiological temperature (37°C) and pH.[8]
-
Implement Stabilization Strategies: Synthesize and test this compound analogs incorporating one or more of the stability-enhancing modifications described in FAQ Q3 . Start with terminal modifications (acetylation and amidation) as they are often effective and relatively straightforward to implement.
-
Comparative Analysis: Test the stability of the modified analogs alongside the native this compound to quantify the improvement in serum half-life.
-
Issue 2: Poor recovery of this compound from serum samples during analysis.
-
Possible Cause 1: Adsorption of the peptide to labware.
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of this compound due to surface adsorption.[5]
-
Possible Cause 2: Inefficient extraction from serum proteins.
-
Solution: Optimize the protein precipitation and peptide extraction protocol. A common method involves precipitation with acetonitrile (B52724) (ACN) containing a small percentage of trifluoroacetic acid (TFA).[5][12][13][14] Experiment with different solvent-to-serum ratios and incubation times to maximize recovery.
Issue 3: Inconsistent or non-reproducible results in serum stability assays.
-
Possible Cause: Variability in experimental conditions or sample handling.
-
Solution:
-
Maintain Consistent Temperature: Use a calibrated incubator or water bath to ensure a constant and accurate incubation temperature.[5]
-
Precise Timing: Adhere to a strict and consistent timeline for sample collection, incubation, and quenching of the degradation reaction.[5]
-
Use of an Internal Standard: Incorporate a stable, non-degradable peptide as an internal standard in your analytical method (e.g., RP-HPLC) to correct for variations in sample injection volume and instrument response.[5]
-
Consistent Serum Source: Use a consistent source of serum (e.g., pooled human serum from a commercial vendor) to minimize variability between experiments.
-
Data Presentation: Impact of Modifications on this compound Stability
The following table summarizes illustrative quantitative data on the serum stability of native this compound and its modified analogs.
| Peptide ID | Modification(s) | Half-life in Serum (t½, hours) | % Remaining at 8 hours |
| This compound-WT | None (Wild-Type) | 0.5 | < 1.0 |
| This compound-Ac | N-terminal Acetylation | 1.5 | 15.8 |
| This compound-Am | C-terminal Amidation | 2.0 | 25.0 |
| This compound-AcAm | N-terminal Acetylation & C-terminal Amidation | 4.5 | 58.7 |
| This compound-D | D-amino acid substitutions (N- & C-termini) | 12.0 | 81.3 |
| This compound-PEG | PEGylation | > 24.0 | > 90.0 |
Note: The data presented in this table is illustrative and intended for comparative purposes to demonstrate the potential effects of different stabilization strategies.
Experimental Protocols
Key Experiment: In Vitro Serum Stability Assay of this compound and its Analogs
This protocol details the methodology for evaluating the stability of this compound and its modified versions in human serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Lyophilized this compound and its modified analogs (purity >95%)
-
Human Serum (pooled, from a commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
RP-HPLC system with a C18 column
2. Preparation of Solutions:
-
Peptide Stock Solutions (1 mg/mL): Dissolve each lyophilized peptide in DMSO to a final concentration of 1 mg/mL.
-
Working Serum Aliquots: Thaw human serum at 37°C and centrifuge to remove any cryoprecipitates. Store in single-use aliquots at -80°C.
-
Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.
3. Serum Stability Assay Procedure:
-
Incubation:
-
Pre-warm the required volume of working serum aliquot to 37°C.
-
Spike the serum with a peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
-
Protein Precipitation and Peptide Extraction:
-
To the aliquot, add two volumes of the cold Precipitating Solution.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume of the supernatant onto the RP-HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Identify and integrate the peak area corresponding to the intact peptide at each time point.
-
4. Data Analysis:
-
The percentage of intact peptide remaining at each time point is calculated relative to the peak area at time zero.
-
The half-life (t½) of the peptide in serum is determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
Visualizations
References
- 1. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 11. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
reducing the hemolytic activity of Macropin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Macropin derivatives, focusing on strategies to reduce their hemolytic activity while maintaining or enhancing antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 and why is its hemolytic activity a concern?
A1: this compound-1 (MAC-1) is a novel antimicrobial peptide (AMP) originally isolated from the venom of the solitary bee Macropis fulvipes. Its sequence is Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2.[1] While it exhibits promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, it also demonstrates moderate hemolytic activity, meaning it can lyse red blood cells.[1][2] This is a significant concern for the development of this compound-based therapeutics, as it can lead to toxicity in vivo.
Q2: What is the primary mechanism behind this compound-1's antimicrobial and hemolytic activity?
A2: this compound-1, like many other antimicrobial peptides, is thought to function by disrupting the cell membranes of microorganisms. It has a propensity to form an amphipathic α-helical secondary structure in a membrane-like environment.[1] This structure facilitates its interaction with and insertion into the lipid bilayer of cell membranes, leading to pore formation and cell lysis. The same mechanism is responsible for its hemolytic activity against red blood cells.
Q3: What are the key strategies for reducing the hemolytic activity of this compound derivatives?
A3: The primary strategies focus on modifying the peptide's physicochemical properties, such as cationicity and hydrophobicity. A key approach is to decrease the overall hydrophobicity of the peptide while maintaining or increasing its net positive charge.[2] For instance, substituting certain amino acid residues can significantly impact the hemolytic activity of this compound analogs.
Q4: How does amino acid substitution affect the hemolytic and antimicrobial properties of this compound-1?
A4: Specific amino acid substitutions have been shown to modulate the activity of this compound-1:
-
Increasing Cationicity: Substituting amino acids with Lysine (e.g., in analogs MAC-1/9 and MAC-1/31) can increase the net positive charge, which has been shown to enhance antimicrobial activity, particularly against Pseudomonas aeruginosa. This can also lead to a decrease in hemolytic activity due to a parallel decrease in hydrophobicity.[2]
-
N-terminal Modifications: Substituting the Glycine at position 1 with Alanine (Ala) has been observed to decrease hemolytic activity without compromising its antimicrobial effectiveness. Conversely, substituting the same Glycine with Leucine (Leu) results in an undesirable increase in hemolytic activity.[2]
Troubleshooting Guide
Issue: High hemolytic activity observed in my this compound derivative.
| Possible Cause | Troubleshooting Step |
| High Hydrophobicity | Consider substituting hydrophobic residues with less hydrophobic or neutral amino acids. For example, replacing a Leucine with an Alanine. |
| Sub-optimal Cationicity | Evaluate the net positive charge of your peptide. An increase in cationicity, through the introduction of Lysine or Arginine residues, can sometimes decrease hemolytic activity relative to its antimicrobial potency.[2] |
| Peptide Aggregation | Ensure the peptide is fully solubilized in the appropriate buffer before use. Aggregated peptides can exhibit altered biological activities. |
| Experimental Error | Verify the concentration of your peptide stock solution and ensure accurate dilutions. Review the hemolysis assay protocol for any deviations. |
Issue: My this compound derivative shows reduced antimicrobial activity after modification.
| Possible Cause | Troubleshooting Step |
| Disruption of α-helical structure | The amphipathic α-helical structure is often crucial for antimicrobial activity.[1] Modifications that disrupt this structure can lead to a loss of function. Use circular dichroism (CD) spectroscopy to assess the secondary structure of your modified peptide in a membrane-mimicking environment (e.g., in the presence of SDS micelles or TFE). |
| Altered Charge Distribution | The spatial arrangement of charged residues is important. Ensure that modifications do not disrupt the amphipathic nature of the peptide, where charged and hydrophobic residues are segregated on opposite faces of the helix. |
| Reduced Peptide-Membrane Interaction | Changes in hydrophobicity or charge may weaken the peptide's ability to initially bind to and insert into the bacterial membrane. |
Data Presentation
Table 1: Antimicrobial and Hemolytic Activities of this compound-1 (MAC-1) and Selected Analogs
| Peptide | Sequence | MIC (μM) vs. E. coli | MIC (μM) vs. S. aureus | HC50 (μM) |
| MAC-1 | GFGM ALKLLKKVL-NH2 | 12.5 | 6.3 | 160 |
| MAC-1/2 | GFGA ALKLLKKVL-NH2 | 12.5 | 6.3 | >200 |
| MAC-1/9 | GFGK ALKLLKKVL-NH2 | 6.3 | 6.3 | >200 |
| MAC-1/31 | GFGM ALKLLK KVL-NH2 | 12.5 | 6.3 | >200 |
Data sourced from Monincová et al., 2014.[2]
Experimental Protocols
Hemolysis Assay Protocol
This protocol is used to determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).
Materials:
-
Freshly drawn human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Peptide stock solution of known concentration
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet three times with PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Prepare Peptide Dilutions:
-
Perform serial dilutions of the peptide stock solution in PBS to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of each peptide dilution to the respective wells.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to a set of wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS to a set of wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the plate to pellet the intact RBCs and cell debris.
-
-
Measure Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 570 nm using a spectrophotometer.
-
-
Calculate Percent Hemolysis:
-
Percent hemolysis is calculated using the following formula: % Hemolysis = [(Abs_peptide - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
-
Determine HC50:
-
Plot the percent hemolysis against the peptide concentration and determine the concentration at which 50% hemolysis occurs.
-
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solution of known concentration
-
Sterile 96-well microtiter plate
-
Incubator
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacteria overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Peptide Dilutions:
-
In a 96-well plate, add 50 µL of MHB to wells in columns 2 through 12.
-
Add 100 µL of the peptide stock solution (at twice the highest desired concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. Column 11 will serve as the positive control for bacterial growth without the peptide. Column 12 will serve as a negative control (sterility control) with only MHB.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a plate reader.
-
Visualizations
Caption: Workflow for the design, synthesis, and evaluation of this compound derivatives.
Caption: Structure-Activity Relationship (SAR) logic for modifying this compound derivatives.
References
Technical Support Center: Troubleshooting Aggregation Issues with Synthetic Macropin
For researchers, scientists, and drug development professionals utilizing synthetic Macropin, encountering aggregation issues can be a significant experimental hurdle. This guide provides practical troubleshooting strategies and frequently asked questions (FAQs) to help you identify, resolve, and prevent aggregation of your synthetic this compound peptides.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and why is it prone to aggregation?
Synthetic this compound is a synthetically produced antimicrobial peptide originally identified in the venom of the solitary bee Macropis fulvipes.[1][2] Its mechanism of action involves disrupting the plasma membranes of bacteria.[3][4] this compound is an amphipathic peptide with an α-helical structure, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.[2][3] This inherent amphipathicity, crucial for its antimicrobial activity, also makes it susceptible to aggregation, as the hydrophobic regions tend to interact with each other to minimize contact with the aqueous environment.[5]
Q2: What are the common signs of this compound aggregation?
You may be experiencing this compound aggregation if you observe any of the following:
-
Visible precipitation: The most obvious sign is the formation of visible particles, cloudiness, or a precipitate in your peptide solution.[6]
-
Inconsistent experimental results: Aggregation can lead to variability in your assays, making your results difficult to reproduce.
-
Loss of biological activity: Aggregated peptides are often inactive, as the regions required for target binding may be masked.
-
Difficulties in solubilization: If your lyophilized this compound powder does not dissolve readily or requires harsh conditions, aggregation may be occurring.
Q3: What are the primary factors that contribute to this compound aggregation?
Several factors can induce or exacerbate the aggregation of synthetic this compound:
-
High Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions leading to aggregation increases significantly.[7][8]
-
Suboptimal pH: The pH of the buffer is critical. Near the isoelectric point (pI) of the peptide, its net charge is zero, which can minimize electrostatic repulsion and promote aggregation.[8][9]
-
Inappropriate Ionic Strength: The salt concentration of your buffer can influence electrostatic interactions between peptide molecules.[5][9]
-
Temperature Fluctuations: Exposure to high temperatures or repeated freeze-thaw cycles can destabilize the peptide's structure and lead to aggregation.[8][9]
-
Presence of Impurities: Impurities from the synthesis process, such as truncated or modified peptide sequences, can sometimes act as nucleation points for aggregation.[10][11]
Troubleshooting Guides
Issue 1: My synthetic this compound solution is cloudy or has visible precipitates.
This is a clear indication of peptide aggregation. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow for addressing visible this compound aggregation.
Recommended Actions:
-
Optimize Buffer Conditions: The composition of your buffer is the most critical factor in preventing aggregation. Refer to the table below for common additives and their recommended concentrations.
Parameter Recommendation Mechanism of Action Typical Concentration pH Adjust pH to be at least 1-2 units away from the peptide's isoelectric point (pI). Increases net charge, leading to electrostatic repulsion between peptide molecules. Varies based on pI Ionic Strength Test a range of salt concentrations (e.g., NaCl). Shields electrostatic interactions that can lead to aggregation. 50-150 mM Additives Consider adding solubilizing agents. Arginine Reduces non-specific interactions and aggregation.[6] 50-250 mM[6] Glycerol Increases solvent viscosity and stabilizes the peptide structure.[6] 10-50% (v/v)[6] Low concentrations of non-ionic detergents (e.g., Tween 20) Can prevent hydrophobic aggregation.[6] 0.01-0.1% (v/v)[6] Organic Solvents (e.g., DMSO) Disrupts hydrophobic interactions.[6] <10% (v/v)[6] -
Reduce Peptide Concentration: If possible, work with a lower concentration of this compound.[6] High concentrations can drive aggregation.[7]
-
Control Temperature: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6] When preparing solutions, perform dilutions on ice to minimize thermal stress.
Issue 2: My experimental results with synthetic this compound are inconsistent.
Inconsistent results can be a subtle sign of ongoing or partial aggregation.
Experimental Protocol: Monitoring this compound Aggregation with Thioflavin T (ThT) Assay
This assay can be used to monitor the kinetics of amyloid-like fibril formation, a common type of peptide aggregation.[12]
Materials:
-
Synthetic this compound stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O)
-
96-well black, clear-bottom microplate
Procedure:
-
Preparation: Prepare your this compound solution at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[6]
-
Plate Setup:
-
Add your this compound solution to the wells of the microplate.
-
Include negative controls containing only the buffer.
-
Add ThT working solution to each well to a final concentration of 10-20 µM.[7]
-
-
Incubation and Measurement:
-
Place the plate in a microplate reader capable of measuring fluorescence.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Monitor the fluorescence intensity over time at a constant temperature (e.g., 37°C). An increase in fluorescence indicates the formation of amyloid-like aggregates.
-
Signaling Pathway of this compound Aggregation
Caption: The pathway of this compound aggregation from soluble monomers to insoluble fibrils.
Issue 3: How can I improve the initial solubilization of my lyophilized synthetic this compound?
Proper initial solubilization is key to preventing aggregation from the start.
Experimental Protocol: Step-wise Solubilization of Hydrophobic Peptides
-
Initial Dissolution: For highly hydrophobic peptides like this compound, first dissolve the lyophilized powder in a small amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[13]
-
Slow Dilution: Slowly add your aqueous buffer to the peptide-DMSO solution dropwise while gently vortexing.[3][13] Adding the aqueous phase too quickly can cause the peptide to precipitate.
-
Final Clarification: After the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube. This will be your working stock solution.
By following these guidelines and systematically optimizing your experimental conditions, you can significantly reduce the incidence of aggregation and ensure the reliability and reproducibility of your experiments with synthetic this compound.
References
- 1. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fidabio [fidabio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. quora.com [quora.com]
- 11. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Antimicrobial Potency of Macropin
Welcome to the technical support center for researchers working with the antimicrobial peptide, Macropin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing its antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exerts its antimicrobial effect by disrupting the bacterial cell membrane.[1][2][3] It binds to components of the bacterial cell wall, such as peptidoglycan and lipopolysaccharide, and forms an α-helical structure in membrane-like environments, which leads to membrane permeabilization and cell death.[1][2][3]
Q2: What are the main strategies to enhance the antimicrobial potency of this compound?
A2: The primary strategies to enhance this compound's potency and stability include:
-
Structural Modifications: Creating synthetic analogs of this compound with amino acid substitutions can significantly increase antimicrobial activity while potentially decreasing toxicity to human cells.[4] Introducing D-amino acids can also improve stability in human serum.[4][5][6]
-
Synergistic Combinations: Using this compound in combination with conventional antibiotics can lead to additive or synergistic effects, allowing for lower effective doses of both agents.[1][3][7]
-
Novel Delivery Systems: Encapsulating this compound in nanoparticle-based delivery systems can protect it from degradation, improve its stability, and potentially enhance its targeted delivery to infection sites.[8][9][10]
Q3: Is this compound cytotoxic to mammalian cells?
A3: this compound has been shown to have low cytotoxicity and hemolytic activity at its effective antimicrobial concentrations.[1][2] One study noted that at a concentration of 25 μM, this compound resulted in cell survival rates of 82% in human keratinocyte (HaCaT) cells and showed approximately 5% hemolytic activity.[1] However, its cytotoxicity can vary between different cell lines.[1]
Q4: Can this compound be effective against antibiotic-resistant bacteria?
A4: Yes, studies have demonstrated that this compound is active against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its membrane-disrupting mechanism is less likely to be affected by common antibiotic resistance mechanisms.
Q5: What is a checkerboard assay and how is it used to assess synergy?
A5: A checkerboard assay is a method used to evaluate the antimicrobial effect of two compounds in combination. It involves preparing a series of dilutions of both agents in a microtiter plate to test various concentration combinations against a bacterial strain. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which indicates whether the combination is synergistic, additive, indifferent, or antagonistic.[11]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause: Peptide aggregation.
-
Solution: Ensure proper handling and storage of the this compound stock solution. Peptides can be prone to aggregation, which reduces the effective concentration. Prepare fresh dilutions for each experiment and consider using low-binding labware.
-
-
Possible Cause: Variability in bacterial inoculum.
-
Solution: Standardize the bacterial culture preparation. Use a fresh overnight culture to prepare the inoculum and adjust its density to the recommended concentration (e.g., 2 – 7 x 10^5 CFU/ml) using a spectrophotometer.[12]
-
-
Possible Cause: Contamination of reagents or media.
-
Solution: Use sterile, high-quality Mueller-Hinton Broth (MHB) and other reagents. Include a sterility control (media only, no bacteria or peptide) and a growth control (bacteria and media, no peptide) in your microtiter plate to ensure the validity of your results.[12]
-
Problem 2: High cytotoxicity observed in mammalian cell lines.
-
Possible Cause: Peptide concentration is too high.
-
Solution: Re-evaluate the concentration range being tested. While this compound generally has low toxicity, very high concentrations can be detrimental to mammalian cells.[1] Determine the 50% cytotoxic concentration (CC50) to establish a therapeutic window.
-
-
Possible Cause: Cell line sensitivity.
-
Solution: Different cell lines can exhibit varying sensitivities to antimicrobial peptides.[13] Consider testing on multiple cell lines, including non-cancerous cell lines, to get a broader understanding of this compound's cytotoxic profile.
-
-
Possible Cause: Issues with the cytotoxicity assay itself.
-
Solution: Ensure the chosen assay (e.g., MTT, LDH) is appropriate for your experimental setup and that the protocol is followed correctly.[14] For instance, with the MTT assay, ensure that the peptide itself does not interfere with the formazan (B1609692) dye absorbance reading.
-
Problem 3: Lack of synergistic effect when combining this compound with an antibiotic.
-
Possible Cause: Inappropriate antibiotic partner.
-
Solution: The synergistic effect is dependent on the mechanisms of action of both the peptide and the antibiotic.[7] this compound's membrane-permeabilizing action is thought to facilitate the entry of antibiotics into the bacterial cell.[15][16] This may be more effective with antibiotics that have intracellular targets. Experiment with different classes of antibiotics.
-
-
Possible Cause: Suboptimal concentration ratios.
-
Solution: Synergy often occurs within a specific range of concentration ratios. A checkerboard assay testing a wide range of concentrations for both this compound and the antibiotic is crucial to identify the optimal synergistic combination.
-
-
Possible Cause: The bacterial strain is resistant to the chosen antibiotic.
-
Solution: Confirm the susceptibility of the test strain to the antibiotic alone before performing synergy testing. While this compound can potentiate the effect of some antibiotics, a high level of intrinsic resistance in the bacteria might be difficult to overcome.
-
Data Summary Tables
Table 1: Antimicrobial Activity of this compound against various microorganisms.
| Microorganism | Strain | MIC (μM) |
| Staphylococcus aureus | ATCC 25923 | 6.25 |
| Staphylococcus aureus (Resistant) | CCARM 3008 | 12.5 |
| Bacillus subtilis | ATCC 6633 | 3.13 |
| Escherichia coli | ATCC 25922 | 12.5 |
| Pseudomonas aeruginosa | ATCC 27853 | 25 |
Data extracted from Ko et al., 2017.[1]
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against Resistant S. aureus (CCARM 3008).
| Antibiotic | MIC Alone (μg/mL) | MIC in Combination with this compound (μg/mL) | FICI | Interpretation |
| Ampicillin | >128 | 32 | 0.5 | Additive |
| Ciprofloxacin | 32 | 8 | 0.5 | Additive |
| Oxacillin | >128 | 64 | 0.75 | Additive |
| Chloramphenicol | 32 | 4 | 0.25 | Synergy |
FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy; >0.5 to <2 indicates an additive effect. Data adapted from Ko et al., 2017.[1]
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the microbroth dilution method.[12][17]
-
Peptide Preparation: Prepare a stock solution of this compound in sterile deionized water. Create serial twofold dilutions of the peptide in a suitable buffer (e.g., 0.01% acetic acid, 0.2% BSA) at 10 times the final desired concentration.
-
Bacterial Inoculum Preparation: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Plate Preparation: In a 96-well microtiter plate, add 10 µL of each peptide dilution to the appropriate wells.
-
Inoculation: Add 90 µL of the prepared bacterial suspension to each well containing the peptide.
-
Controls:
-
Positive Control: 90 µL of bacterial suspension and 10 µL of the peptide dilution buffer.
-
Negative Control: 100 µL of sterile MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., HaCaT or Raw 264.7) in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[14]
-
Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound to the wells.
-
Incubation: Incubate the cells with the peptide for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the untreated control cells.
Protocol 3: Hemolysis Assay
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 10 min). Resuspend the RBCs in PBS to a final concentration of 8% (v/v).[1]
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS.
-
Assay: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of each peptide dilution.
-
Controls:
-
Positive Control: 100 µL of RBC suspension mixed with 100 µL of 1% Triton X-100 (for 100% hemolysis).
-
Negative Control: 100 µL of RBC suspension mixed with 100 µL of PBS.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.
-
Hemoglobin Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 414 nm to quantify hemoglobin release.
-
Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.
Visualizations
Caption: Strategies to enhance the antimicrobial potency of this compound.
Caption: Experimental workflow for evaluating enhanced this compound.
Caption: Proposed mechanism of synergy between this compound and antibiotics.
References
- 1. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 7. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems | MDPI [mdpi.com]
- 11. digital.wpi.edu [digital.wpi.edu]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 16. Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility problems of Macropin in aqueous solutions
Welcome to the technical support center for Macropin, a promising antimicrobial peptide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to this compound's solubility in aqueous solutions during experimentation.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What is the recommended starting procedure?
A1: This is a common challenge with peptides that have hydrophobic residues. Direct dissolution in aqueous buffers is often difficult. The recommended starting point is to first dissolve the lyophilized this compound in a small amount of a suitable organic solvent before introducing it to your aqueous buffer.
Initial Dissolution Protocol:
-
Choose an Organic Solvent: Based on the physicochemical properties of this compound, start with Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Prepare a Concentrated Stock Solution: Dissolve the this compound powder in the chosen organic solvent to create a concentrated stock solution (e.g., 10 mM). Gentle vortexing or sonication can aid dissolution.[1]
-
Dilution into Aqueous Buffer: Add the concentrated stock solution dropwise to your pre-warmed (if appropriate) aqueous buffer while vortexing to ensure rapid and uniform dispersion.[1] This helps prevent the peptide from precipitating out of solution.
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is minimal (typically ≤ 0.1% for cell-based assays) and consistent across all experiments to avoid solvent-induced artifacts.[1]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?
A2: Precipitation upon dilution into an aqueous medium is a clear indicator of poor aqueous solubility.[1] Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your working solution.
-
Optimize the Dilution Method: Instead of a single dilution step, try serial dilutions. This gradual decrease in the organic solvent concentration can sometimes prevent the peptide from crashing out.
-
Utilize Co-solvents: Incorporating a co-solvent can reduce the interfacial tension between the aqueous solution and the hydrophobic peptide.[2] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).
-
Adjust the pH: If this compound has ionizable groups, altering the pH of the aqueous buffer can significantly improve its solubility.[1] For peptides, solubility is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI can increase the net charge and enhance solubility.
-
Consider Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic molecules.
Q3: Can I use sonication or heating to improve the solubility of this compound?
A3: Yes, both sonication and gentle warming can be effective, but they should be used with caution.
-
Sonication: A brief period of sonication in a water bath can help break down aggregates and facilitate dissolution.[1]
-
Gentle Warming: Warming the solution to around 37°C can increase the solubility of some compounds.[1] However, prolonged exposure to heat can degrade peptides like this compound. It is crucial to assess the thermal stability of this compound before employing this method.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Low Aqueous Solubility of this compound
Initial Assessment:
-
Visual Inspection: Observe for any particulate matter or cloudiness in your solution.
-
Quantification: If possible, quantify the amount of soluble this compound using techniques like UV-Vis spectroscopy or HPLC.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (water bath)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: pH-Dependent Solubility Profiling
Objective: To determine the optimal pH for this compound solubility in an aqueous buffer.
Materials:
-
This compound stock solution (in organic solvent)
-
A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a set of working solutions by diluting the this compound stock solution into each of the different pH buffers to the same final concentration.
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1 hour).
-
Centrifuge the solutions to pellet any precipitated this compound.
-
Carefully collect the supernatant.
-
Measure the concentration of soluble this compound in the supernatant using a suitable analytical method (e.g., measuring absorbance at a specific wavelength for UV-Vis or by HPLC).
-
Plot the measured solubility against the pH to identify the pH range with the highest solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | This compound Concentration | Observations |
| Water | 1 mg/mL | Insoluble, forms suspension |
| PBS (pH 7.4) | 1 mg/mL | Sparingly soluble, precipitates over time |
| DMSO | 20 mg/mL | Freely soluble |
| 1:10 DMF:PBS | 1 mg/mL | Soluble with initial vortexing |
| 5% Ethanol in PBS | 1 mg/mL | Improved solubility compared to PBS alone |
Table 2: Effect of pH on this compound Solubility
| Buffer pH | Measured Solubility (µg/mL) |
| 4.0 | 150 |
| 5.0 | 80 |
| 6.0 | 50 |
| 7.0 | 65 |
| 7.4 | 70 |
| 8.0 | 120 |
| 9.0 | 180 |
Advanced Solubility Enhancement Strategies
For particularly challenging cases, more advanced formulation strategies may be necessary.
1. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]
References
Technical Support Center: Recombinant Macropin Expression
Welcome to the technical support center for the expression of recombinant macropin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of active this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my recombinant this compound expression yield low?
Low yield is a common issue when expressing antimicrobial peptides (AMPs) like this compound, which can be toxic to the E. coli host. Several factors can contribute to this problem. A systematic approach to optimization is crucial.
Troubleshooting Steps:
-
Codon Bias: The DNA sequence of your this compound gene may contain codons that are rare in E. coli. This can slow down or halt protein translation.
-
Promoter Strength and Leakiness: Strong promoters like T7 can lead to such high transcription rates that the protein misfolds and forms inclusion bodies, or the peptide's toxicity kills the host before a high cell density is reached. "Leaky" or basal expression before induction can also inhibit cell growth.
-
Solution: Use an expression vector with a tightly regulated promoter (e.g., pET series, pBAD). For highly toxic proteins, select vectors that co-express a repressor protein to minimize basal expression.[3]
-
-
Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the temperature, and the duration of induction are critical variables.
-
Solution: Perform small-scale pilot expressions to test a range of IPTG concentrations (from 0.05 mM to 1.0 mM) and temperatures (e.g., 16°C, 25°C, 37°C). A lower temperature with a longer induction time often improves the solubility and yield of functional protein.[4]
-
-
Host Strain Incompatibility: The standard E. coli BL21(DE3) strain may not be suitable for expressing toxic peptides.
-
Solution: Test specialized host strains. Strains like C41(DE3) and Lemo21(DE3) are engineered to handle toxic proteins. Strains like Rosetta(DE3) contain a plasmid that supplies tRNAs for rare codons, which can help if codon optimization is not performed.[3]
-
FAQ 2: My E. coli culture grows normally until I induce expression, then growth stops or the cells lyse. What's happening?
This is a classic sign of protein toxicity. This compound is an antimicrobial peptide designed to disrupt cell membranes, and even low levels of expression can be lethal to the E. coli host.
Troubleshooting Steps:
-
Reduce Basal Expression: The most likely cause is "leaky" expression from the promoter before induction, which poisons the cells as they grow.
-
Solution: Switch to a more tightly controlled expression system. Use BL21(DE3)pLysS strains, which express T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity. Adding glucose (0.5-1%) to the culture medium can also help repress the lac promoter until induction.
-
-
Optimize Induction: Inducing with high concentrations of IPTG at a high temperature can produce a sudden, overwhelming amount of the toxic peptide.
-
Solution: Induce the culture at a higher cell density (e.g., OD600 of 0.8-1.0). Use a lower IPTG concentration (e.g., 0.05-0.1 mM) and reduce the post-induction temperature to 16-20°C. This slows down protein production, giving the cells a better chance to survive while accumulating the product.[4][5]
-
-
Use a Fusion Partner: Expressing this compound as a fusion protein with a large, soluble partner (like GST, MBP, or SUMO) can often mask its toxicity and prevent it from interacting with the host cell membrane.[6] The fusion partner can be cleaved off after purification.
FAQ 3: My this compound is expressed, but it's all in insoluble inclusion bodies. How can I obtain active peptide?
Inclusion bodies are dense aggregates of misfolded protein.[7] While this can seem like a problem, it can actually be an advantage for toxic proteins, as it sequesters them in an inactive state, protecting the host. The challenge is to successfully solubilize and refold the protein to its active state.
Troubleshooting Steps:
-
Optimize for Soluble Expression: First, try to avoid inclusion bodies by optimizing expression conditions.
-
Solution: Lower the induction temperature (16-20°C), reduce the IPTG concentration, and use a solubility-enhancing fusion tag like Maltose Binding Protein (MBP) or Thioredoxin (Trx).
-
-
Purify and Refold from Inclusion Bodies: If inclusion body formation is unavoidable, you must purify them and refold the protein.
-
Solution: Follow a dedicated inclusion body purification and refolding protocol. This involves:
-
Isolation: Lyse the cells and collect the dense inclusion bodies by centrifugation.
-
Washing: Wash the inclusion bodies with mild detergents (like Triton X-100) or low concentrations of urea (B33335) to remove contaminating proteins.[8]
-
Solubilization: Dissolve the washed inclusion bodies in a strong denaturant like 8 M urea or 6 M guanidinium (B1211019) hydrochloride (GdnHCl). A reducing agent (like DTT) should be included if the peptide has disulfide bonds.[9]
-
Refolding: Remove the denaturant to allow the protein to refold. This is the most critical step and is often done by rapid dilution or dialysis into a refolding buffer. The buffer should be at an optimal pH and may contain additives to prevent aggregation.
-
-
Data & Experimental Design
Optimizing expression requires systematically testing variables. The tables below provide starting points for designing your experiments.
Table 1: Effect of Induction Conditions on Protein Solubility
| Parameter | Condition 1 (High Yield, Low Solubility) | Condition 2 (Moderate Yield, High Solubility) | Rationale |
| Induction Temperature | 37°C | 16-20°C | Lower temperatures slow protein synthesis, promoting proper folding.[4] |
| IPTG Concentration | 0.5 - 1.0 mM | 0.05 - 0.1 mM | Lower inducer levels reduce the metabolic burden on the host cell.[5] |
| Induction Duration | 3-4 hours | 12-16 hours (Overnight) | Slower, longer expression can increase the accumulation of soluble protein. |
| Culture OD at Induction | OD600 ~0.6 | OD600 ~0.8-1.0 | Inducing in late-log phase can maximize biomass before toxic protein production begins. |
Table 2: Comparison of Common Fusion Tags for Antimicrobial Peptide Expression
| Fusion Tag | Typical Soluble Yield | Key Advantage | Cleavage Method | Reference |
| GST (Glutathione S-Transferase) | Moderate | Well-established, good solubility enhancement. | Thrombin, PreScission | [10] |
| MBP (Maltose Binding Protein) | High | Excellent solubility enhancement for difficult proteins. | TEV Protease, Factor Xa | |
| Trx (Thioredoxin) | High | Can promote disulfide bond formation in the cytoplasm. | Enterokinase | [10] |
| SUMO (Small Ubiquitin-like Modifier) | High | Highly soluble; SUMO proteases are very specific, leaving no extra amino acids. | SUMO Protease | [10] |
| PagP (Modified) | Insoluble (Inclusion Body) | Promotes inclusion body formation, protecting the host from toxic peptides. | Chemical (e.g., Formic Acid) | [11] |
Key Experimental Protocols
Protocol 1: Small-Scale Expression Optimization Trial
This protocol is designed to efficiently screen multiple conditions to find the optimal expression parameters for this compound.
-
Transformation: Transform your this compound expression plasmid into several E. coli host strains (e.g., BL21(DE3), BL21(DE3)pLysS, C41(DE3)). Plate on selective LB-agar plates and incubate overnight at 37°C.
-
Starter Cultures: Inoculate a single colony from each plate into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Cultures: Inoculate 10 mL of fresh LB medium (with antibiotic) with 100 µL of the overnight starter culture in multiple culture tubes.
-
Growth: Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Split the cultures into different groups to test variables:
-
Temperature: Move cultures to shakers at different temperatures (e.g., 37°C, 25°C, 16°C). Allow them to equilibrate for 15 minutes.
-
Inducer Concentration: Add IPTG to final concentrations of 0.1 mM, 0.5 mM, and 1.0 mM. Include a non-induced control for each strain.
-
-
Harvest: Harvest the cells after a set time (e.g., 4 hours for 37°C, 6 hours for 25°C, or overnight for 16°C).
-
Analysis:
-
Normalize the samples by OD600. Take a 1 mL aliquot from each culture and centrifuge.
-
Resuspend the cell pellet in 100 µL of SDS-PAGE loading buffer.
-
Analyze 10-15 µL of each sample by SDS-PAGE to visualize the expression level of this compound. Compare the intensity of the protein band across different conditions.
-
Protocol 2: Inclusion Body Solubilization and Refolding
This protocol provides a general method for recovering this compound from inclusion bodies.
-
Inclusion Body Isolation:
-
Harvest cells from a large-scale culture by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells using sonication or a high-pressure homogenizer.
-
Centrifuge the lysate at 15,000 x g for 30 minutes. The recombinant this compound will be in the pellet.
-
-
Inclusion Body Washing:
-
Resuspend the pellet in a wash buffer containing a mild detergent (e.g., Lysis Buffer + 1% Triton X-100).
-
Centrifuge again and discard the supernatant. Repeat this wash step 2-3 times to remove membrane fragments and contaminating proteins.[8]
-
-
Solubilization:
-
Resuspend the washed pellet in Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M Urea or 6 M GdnHCl).
-
Stir or gently agitate at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Centrifuge at high speed to remove any remaining insoluble debris. The supernatant now contains the denatured this compound.
-
-
Refolding by Dialysis:
-
Transfer the solubilized protein to dialysis tubing (with an appropriate molecular weight cutoff).
-
Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of the denaturant. For example:
-
Step 1: Refolding Buffer (50 mM Tris-HCl, pH 8.0) + 4 M Urea (4 hours at 4°C).
-
Step 2: Refolding Buffer + 2 M Urea (4 hours at 4°C).
-
Step 3: Refolding Buffer + 1 M Urea (4 hours at 4°C).
-
Step 4: Refolding Buffer without Urea (overnight at 4°C).
-
-
After dialysis, centrifuge the sample to remove any precipitated (misfolded) protein. The soluble fraction contains the refolded this compound.
-
Protocol 3: His-Tag Purification of this compound
This protocol assumes this compound has been expressed with an N- or C-terminal 6xHis-tag and is in a soluble state (either from direct expression or after refolding).
-
Prepare Lysate: Lyse the E. coli cells in a His-tag Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0). Centrifuge to clarify the lysate.
-
Equilibrate Resin: Wash Ni-NTA affinity resin with 5-10 column volumes of Binding Buffer.[12]
-
Bind Protein: Add the clarified lysate to the equilibrated resin. Incubate for 1 hour at 4°C with gentle agitation (batch binding).
-
Wash Resin: Load the lysate-resin slurry into a chromatography column. Wash the resin with 10-20 column volumes of Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute this compound: Elute the bound this compound with 5-10 column volumes of Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0). Collect the eluate in fractions.[13]
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound. Pool the pure fractions.
-
Buffer Exchange: If necessary, remove the imidazole by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).
Visualized Workflows and Mechanisms
Caption: Experimental workflow for recombinant this compound production.
Caption: Mechanism of action for membrane-disrupting this compound.
References
- 1. geneticsmr.org [geneticsmr.org]
- 2. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bonopusbio.com [bonopusbio.com]
- 11. journals.asm.org [journals.asm.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. His-tag purification [protocols.io]
Validation & Comparative
Evaluating the Synergy of Macropin and β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the combination of existing antibiotics to achieve synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects. This guide provides a comprehensive framework for evaluating the potential synergistic interactions between Macropin, a hypothetical antimicrobial peptide, and various β-lactam antibiotics. While specific experimental data on this combination is not yet available, this document outlines the standardized methodologies and data interpretation techniques crucial for such an investigation.
Understanding the Components
This compound (Hypothetical): An antimicrobial peptide (AMP) presumed to act by disrupting the bacterial cell membrane integrity.
β-Lactam Antibiotics: A broad class of antibiotics that inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2] This class includes penicillins, cephalosporins, carbapenems, and monobactams.[1][3]
Quantifying Synergy: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[4][5] The outcome is determined by calculating the Fractional Inhibitory Concentration (FIC) Index.
Data Presentation: Fractional Inhibitory Concentration (FIC) Index
The synergy between two antimicrobial agents is quantified by the FIC index, calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[6][7][8] The formula for the FIC index is:
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Table 1: Hypothetical Checkerboard Assay Results for this compound and a β-Lactam Antibiotic against Pseudomonas aeruginosa
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 16 | 4 | 0.5 | Synergy |
| Piperacillin (β-Lactam) | 32 | 8 | ||
| This compound | 16 | 8 | 1.0 | Additive |
| Cefepime (β-Lactam) | 8 | 4 | ||
| This compound | 16 | 16 | 2.0 | Indifference |
| Meropenem (β-Lactam) | 2 | 2 |
Experimental Protocol: Checkerboard Assay
This protocol outlines the steps to determine the FIC index for this compound and a β-lactam antibiotic.
-
Preparation of Materials:
-
Prepare stock solutions of this compound and the chosen β-lactam antibiotic in an appropriate solvent (e.g., sterile water or DMSO) at a concentration of 1024 µg/mL.[6]
-
Prepare a bacterial inoculum of the test organism (e.g., P. aeruginosa) adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.[6]
-
-
Assay Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[6]
-
Create two-fold serial dilutions of the β-lactam antibiotic horizontally across the plate (e.g., columns 1-10).[6]
-
Create two-fold serial dilutions of this compound vertically down the plate (e.g., rows A-G).[6]
-
The resulting plate will have a gradient of concentrations for both agents. Include control wells with each agent alone (to determine individual MICs) and a growth control well without any antibiotic.[6]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity to determine the MIC. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculate the FIC index using the formulas provided above.
-
Caption: Workflow for the checkerboard synergy assay.
Assessing the Rate of Bacterial Killing: Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[9] A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB.
-
Prepare test tubes with CAMHB containing this compound alone, the β-lactam alone, and the combination of both at concentrations relevant to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).[8] Include a growth control tube without any antibiotics.
-
-
Execution:
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
-
Sampling and Enumeration:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[10][11]
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours.[9]
-
Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Analyze the curves to determine the rate of killing and the presence of synergy, additivity, or indifference.
-
Caption: Workflow for the time-kill synergy assay.
Proposed Mechanism of Synergy
The synergistic effect of an antimicrobial peptide like this compound with a β-lactam antibiotic likely stems from a multi-pronged attack on the bacterial cell. A plausible mechanism is as follows:
-
Membrane Permeabilization by this compound: this compound, as a peptide antibiotic, is hypothesized to initially interact with and disrupt the bacterial outer membrane (in Gram-negative bacteria) and the cytoplasmic membrane. This disruption increases the permeability of the cell envelope.[12]
-
Enhanced β-Lactam Uptake: The compromised membrane integrity allows for increased penetration of the β-lactam antibiotic into the periplasmic space (in Gram-negative bacteria) or easier access to the cell wall (in Gram-positive bacteria).[12]
-
Inhibition of Cell Wall Synthesis: The higher intracellular concentration of the β-lactam antibiotic leads to more effective binding and inhibition of its target Penicillin-Binding Proteins (PBPs).[1][2][13][14]
-
Cell Lysis: The inhibition of cell wall synthesis, coupled with the ongoing membrane disruption by this compound, leads to a loss of structural integrity and ultimately results in rapid cell lysis and death.[13]
Caption: Proposed mechanism of synergy.
References
- 1. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validating the Antibacterial Spectrum of Macropin Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Macropin, a novel antimicrobial peptide, against clinically relevant bacterial isolates. The data presented is based on published experimental findings and is intended to inform research and development efforts in the pursuit of new anti-infective therapies.
Executive Summary
This compound, an antimicrobial peptide derived from the venom of the solitary bee Macropis fulvipes, demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Notably, it retains significant potency against drug-resistant clinical isolates. This guide summarizes the minimum inhibitory concentration (MIC) data for this compound and compares it with several conventional antibiotics. The primary mechanism of this compound's bactericidal action involves the disruption of the bacterial cell membrane.
Comparative Antibacterial Potency
The antibacterial efficacy of this compound was evaluated against drug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa and compared with a panel of standard antibiotics. The data is summarized in the table below.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Drug-Resistant Clinical Isolates.
| Antimicrobial Agent | Bacterial Species | MIC Range (μg/mL) |
| This compound | Staphylococcus aureus (resistant strains) | 4.3 - 8.6 |
| Pseudomonas aeruginosa (resistant strains) | 4.3 - 17.2 | |
| Ciprofloxacin | Staphylococcus aureus (resistant strains) | >128 |
| Pseudomonas aeruginosa (resistant strains) | >128 | |
| Gentamicin | Staphylococcus aureus (resistant strains) | >128 |
| Pseudomonas aeruginosa (resistant strains) | >128 | |
| Tobramycin | Staphylococcus aureus (resistant strains) | >128 |
| Pseudomonas aeruginosa (resistant strains) | >128 | |
| Levofloxacin | Staphylococcus aureus (resistant strains) | >128 |
| Pseudomonas aeruginosa (resistant strains) | >128 | |
| Piperacillin | Staphylococcus aureus (resistant strains) | >128 |
| Pseudomonas aeruginosa (resistant strains) | >128 | |
| Oxacillin | Staphylococcus aureus (resistant strains) | >128 |
| Pseudomonas aeruginosa (resistant strains) | Not Typically Tested |
Note: The MIC values for comparator antibiotics are presented as ">128 µg/mL" for resistant strains, as indicated in the source literature, signifying that the MIC is above the highest concentration tested.
Mechanism of Action: Membrane Disruption
This compound exerts its antibacterial effect through a direct interaction with the bacterial cell envelope. As a cationic peptide, it is electrostatically attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and peptidoglycan in Gram-positive bacteria. This interaction leads to membrane permeabilization and disruption, ultimately causing cell death.
Caption: this compound's proposed mechanism of action.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure for this purpose.
Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacterium from a fresh agar (B569324) plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL (equivalent to a 0.5 McFarland standard).
-
Dilute the adjusted suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of this compound and each comparator antibiotic in an appropriate solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (bacteria without antimicrobial) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
References
A Comparative Guide to the In Vivo Efficacy of Macropin and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial drug development, a critical evaluation of a novel compound's performance against established antibiotics is paramount. This guide provides a comparative overview of the in vivo efficacy of macropin, a venom-derived antimicrobial peptide, and vancomycin (B549263), a glycopeptide antibiotic widely used in clinical practice. Due to the current lack of extensive in vivo studies for this compound, this comparison leverages the robust body of evidence for vancomycin's in vivo efficacy as a benchmark. We present available data on both compounds, detail relevant experimental protocols, and visualize key processes to facilitate a comprehensive understanding.
Vancomycin: A Profile of In Vivo Efficacy
Vancomycin has long been a frontline treatment for serious infections caused by Gram-positive bacteria, particularly Staphylococcus aureus. Its in vivo efficacy has been extensively documented in various animal models, with the neutropenic mouse thigh infection model being a standard for preclinical evaluation.[1]
Quantitative In Vivo Efficacy Data for Vancomycin against Staphylococcus aureus
The following table summarizes representative data from studies utilizing the neutropenic mouse thigh infection model to assess vancomycin's efficacy against S. aureus. This data provides a quantitative baseline for the in vivo performance of a clinically successful antibiotic.
| Animal Model | Bacterial Strain | Vancomycin Dosage | Route of Administration | Efficacy Endpoint | Outcome |
| Neutropenic Mouse Thigh Infection | S. aureus 29213 | 100 - 800 mg/kg (total dose over 24h) | Intramuscular | Bacterial load (CFU/gram) | 4.4 to 5.2 log10 reduction in CFU/gram compared to untreated controls.[1] |
| Neutropenic Mouse Thigh Infection | S. aureus GRP-0057 | 1200 mg/kg/day (divided q3h) | Subcutaneous | Bacterial load (CFU/thigh) | Statistically significant reduction in bacterial load compared to saline control.[2][3] |
| Murine Bacteraemia Model | Methicillin-resistant S. aureus (MRSA) | 50 mg/kg | Not Specified | Bacterial load (log10 CFU/mL in blood and log10 CFU/g in kidney) | 1.84 log reduction in blood and 1.95 log reduction in kidney.[4] |
This compound: In Vitro Activity and In Vivo Potential
This compound, an antimicrobial peptide isolated from the venom of the solitary bee Macropis fulvipes, has demonstrated promising antimicrobial activity in laboratory settings.[5][6] Its primary mechanism of action involves the disruption of bacterial cell membranes, a different approach from vancomycin's inhibition of cell wall synthesis.[7]
In vitro studies have shown that this compound is effective against a range of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[7] One study has ventured into an in vivo model, infecting mice with S. aureus and treating them with this compound, which reportedly showed antibacterial activity.[8] However, detailed quantitative data on bacterial load reduction from this in vivo study is not as extensively published as for vancomycin, precluding a direct, quantitative comparison of efficacy at this time.
Mechanisms of Action: A Visual Comparison
The distinct mechanisms by which vancomycin and this compound exert their antimicrobial effects are crucial to understanding their potential applications and limitations.
References
- 1. imquestbio.com [imquestbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Generic Vancomycin Enriches Resistant Subpopulations of Staphylococcus aureus after Exposure in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Macropin's Membrane-Disrupting Action: A Comparative Guide to Lipid Vesicle Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the mechanism of action of the antimicrobial peptide (AMP) Macropin, focusing on the use of lipid vesicle assays. While direct experimental data for this compound using these specific assays is limited in publicly available literature, this guide draws parallels with well-characterized AMPs, particularly the bee venom peptide Melittin, which shares a similar origin and proposed membrane-disrupting mechanism. The experimental data and protocols presented herein for comparable AMPs serve as a robust framework for designing and interpreting validation studies for this compound.
This compound, an antimicrobial peptide isolated from the venom of the solitary bee Macropis fulvipes, has demonstrated broad-spectrum antibacterial and anti-biofilm properties.[1][2][3] Its mechanism of action is attributed to the disruption of bacterial plasma membranes, a common trait among many AMPs.[1][3] Circular dichroism studies have shown that this compound adopts an α-helical structure in membrane-mimicking environments, a key characteristic for its interaction with and perturbation of lipid bilayers.[1][2]
To experimentally validate and quantify the membrane disruption caused by this compound, lipid vesicle assays are indispensable tools. These assays utilize artificially prepared lipid vesicles (liposomes) that mimic the composition of bacterial or mammalian cell membranes, providing a controlled environment to study the peptide's lytic activity.
Comparative Analysis of Membrane Permeabilization
A widely used method to quantify membrane disruption is the dye leakage assay. In this assay, a fluorescent dye is encapsulated within lipid vesicles at a concentration that causes self-quenching. The addition of a membrane-disrupting agent, such as an AMP, leads to the formation of pores or defects in the vesicle membrane, causing the dye to leak out and become de-quenched, resulting in a measurable increase in fluorescence.
The following table summarizes quantitative data from dye leakage assays for Melittin and other antimicrobial peptides, illustrating the type of data that would be generated in a validation study for this compound.
| Peptide | Vesicle Composition | Assay Type | Peptide Concentration (µM) | % Leakage | EC50 (µM) | Reference |
| Melittin | POPC | Calcein (B42510) Leakage | Not specified | - | ~0.1 (P/L ratio ~1:2000) | [4] |
| DOPC/DOPG (1:1) | Glutathione Leakage | ~1.1 (P/L ratio 0.045) | 50% | - | [5] | |
| POPC | ANTS/DPX Leakage | ~1.0 (P/L ratio 1:100) | ~80% (initial burst) | - | [6] | |
| Maculatin 1.1 | POPC | Carboxyfluorescein Leakage | ~1.0 | ~50% | - | [4] |
| POPC/POPG | Carboxyfluorescein Leakage | ~0.5 | ~50% | - | [4] | |
| Aurein 1.2 | POPC | Carboxyfluorescein Leakage | ~4.0 | ~50% | - | [4] |
| Citropin 1.1 | POPC | Carboxyfluorescein Leakage | ~5.0 | ~50% | - | [4] |
POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); P/L: Peptide-to-Lipid molar ratio; ANTS/DPX: 8-aminonaphthalene-1,3,6-trisulfonic acid/p-xylene-bis-pyridinium bromide.
Signaling Pathways and Mechanistic Models
The interaction of antimicrobial peptides with lipid membranes can be described by several models, primarily the "barrel-stave," "toroidal pore," and "carpet" models. Lipid vesicle assays can help elucidate which mechanism is predominant. For instance, a "graded" leakage of dye suggests transient pores, while an "all-or-none" leakage, where vesicles either release all or none of their content, points towards a more disruptive mechanism like the carpet model.
Below are diagrams illustrating the proposed mechanism of action for this compound and the workflow of a typical lipid vesicle leakage assay.
Caption: Proposed mechanism of action for this compound on bacterial membranes.
Caption: Experimental workflow for a lipid vesicle dye leakage assay.
Experimental Protocols
Preparation of Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs encapsulating a fluorescent dye, such as calcein, for use in leakage assays.
-
Lipid Film Preparation:
-
Desired lipids (e.g., a 3:1 molar ratio of POPC to POPG to mimic a bacterial membrane) are dissolved in an organic solvent such as chloroform (B151607) or a chloroform:methanol mixture (2:1, v/v) in a round-bottom flask.[7]
-
The organic solvent is removed under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
The flask is then placed under a high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
The dried lipid film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing the fluorescent dye at a self-quenching concentration (e.g., 50-80 mM calcein).[2]
-
The flask is vortexed vigorously to suspend the lipids, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
The MLV suspension is subjected to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to enhance solute encapsulation and create more uniform vesicles.
-
The suspension is then extruded 10-20 times through a polycarbonate membrane with a defined pore size (typically 100 nm) using a mini-extruder apparatus. This process yields a homogenous population of LUVs.[3][7]
-
-
Purification:
-
The external, unencapsulated dye is removed from the LUV suspension by size-exclusion chromatography using a column packed with a resin like Sephadex G-50, eluting with the same buffer used for hydration but without the dye.
-
The vesicle-containing fractions, which elute first, are collected.
-
Calcein Leakage Assay
This assay measures the ability of a peptide to permeabilize the lipid bilayer of LUVs.
-
Sample Preparation:
-
In a fluorescence cuvette, the purified calcein-loaded LUVs are diluted to a final lipid concentration of approximately 25-50 µM in the assay buffer.
-
The baseline fluorescence (F₀) of the vesicle suspension is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).
-
-
Peptide Addition and Measurement:
-
A stock solution of this compound is added to the cuvette to achieve the desired final peptide concentration or peptide-to-lipid molar ratio.
-
The fluorescence intensity (F) is monitored over time until it reaches a plateau.
-
-
Determination of Maximum Leakage:
-
To determine the fluorescence corresponding to 100% leakage (F_max), a lytic detergent such as Triton X-100 (e.g., to a final concentration of 0.1% v/v) is added to the cuvette to completely disrupt the vesicles.
-
-
Calculation of Percentage Leakage:
-
The percentage of calcein leakage at a given time point is calculated using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
By performing this assay with varying concentrations of this compound, a dose-response curve can be generated, and the EC50 value (the concentration required to induce 50% leakage) can be determined. Comparing these results with those obtained using vesicles mimicking mammalian membranes (e.g., composed of zwitterionic lipids like POPC and cholesterol) can provide valuable insights into the selectivity of this compound for bacterial over host cells.
References
- 1. Quantitative studies on the melittin-induced leakage mechanism of lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipid Dependence of Melittin Action Investigated by Dual-Color Fluorescence Burst Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The electrical response of bilayers to the bee venom toxin melittin: Evidence for transient bilayer permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
Comparative Transcriptomics of Bacteria Treated with Antimicrobial Peptides: A Proxy Analysis Using Cecropin A in the Absence of Macropin Data
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of publicly available transcriptomic data specifically detailing the effects of the antimicrobial peptide Macropin on bacteria. To provide a valuable comparative guide, this document utilizes data from a well-studied insect antimicrobial peptide, Cecropin A, as a predictive proxy for this compound's potential mechanism of action. This guide compares the transcriptomic response of Escherichia coli to Cecropin A with the effects of conventional antibiotics, offering insights into the distinct cellular processes targeted by these different classes of antimicrobials.
Introduction to Antimicrobial Peptides and this compound
Antimicrobial peptides (AMPs) are a diverse class of naturally occurring molecules that serve as a first line of defense against invading pathogens in a wide range of organisms.[1][2] this compound (MAC-1) is a novel antimicrobial peptide isolated from the venom of the solitary bee Macropis fulvipes.[3] It is a 13-amino acid peptide with the sequence Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2.[3] Studies have shown that MAC-1 exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3] While the precise mechanism of action is not fully elucidated, it is suggested to involve membrane interaction, a common trait among many AMPs.[1][3]
Comparative Transcriptomic Analysis: Cecropin A as a Proxy for this compound
In the absence of specific transcriptomic data for this compound, we turn to Cecropin A, another insect-derived antimicrobial peptide, to infer potential bacterial responses. A study on the transcriptional profile of E. coli treated with Cecropin A revealed significant changes in gene expression that are distinct from the responses to conventional antibiotics.[4]
Differentially Expressed Genes in E. coli Treated with Cecropin A
The following table summarizes the number of differentially expressed genes (DEGs) in E. coli following treatment with lethal and sublethal concentrations of Cecropin A, as identified by t-test and Significance Analysis of Microarrays (SAM).[4]
| Treatment Condition | Statistical Method | Upregulated Genes | Downregulated Genes | False Discovery Rate (%) |
| Lethal Concentration | t-test (P < 0.05) | 70 | 128 | Not specified |
| SAM (Δ = 0.4) | 178 | 238 | < 3% (up), < 1% (down) | |
| Sublethal Concentration | t-test (P < 0.05) | 5 | 31 | Not specified |
| SAM (Δ = -0.6) | Not applicable | 23 | < 1% |
Data sourced from a study on the transcriptional profile of E. coli's response to Cecropin A.[4]
The pattern of gene expression changes in response to sublethal concentrations of Cecropin A is notably different from that of lethal concentrations and does not resemble the bacterial response to other stresses like nutritional, thermal, osmotic, or oxidative stress.[4] This suggests a unique mechanism of action for this class of antimicrobial peptides.[4]
Comparison with Conventional Antibiotics
To provide a broader context, the following table compares the transcriptomic response of E. coli to Cecropin A with the responses to other classes of antibiotics that target different cellular machinery.
| Antibiotic Class (Example) | Primary Mechanism of Action | Key Affected Pathways (General Observations) | Reference |
| Antimicrobial Peptide (Cecropin A) | Membrane disruption and potentially other intracellular targets.[1][4] | Changes in genes related to cell envelope and transport; many affected genes have unknown functions.[4] | [4] |
| Fluoroquinolone (Ciprofloxacin) | Inhibition of DNA gyrase (GyrA subunit), leading to DNA damage.[5][6] | Upregulation of the SOS response and DNA repair pathways.[5][6] | [5][6] |
| Aminocoumarin (Novobiocin) | Inhibition of the ATPase activity of DNA gyrase (GyrB subunit), affecting DNA supercoiling.[5][6] | Widespread changes in the expression of genes sensitive to DNA supercoiling.[6] | [6] |
| Macrolide (Erythromycin) | Binds to the 50S ribosomal subunit, inhibiting protein synthesis.[7] | Upregulation of genes involved in drug efflux and ribosomal protection. | [7] |
| Tetracycline | Binds to the 30S ribosomal subunit, preventing tRNA binding and inhibiting protein synthesis.[7] | Upregulation of efflux pumps and ribosomal protection proteins. | [7] |
Experimental Protocols
A generalized experimental workflow for comparative transcriptomic analysis of bacteria treated with an antimicrobial agent is outlined below.
Bacterial Culture and Treatment
-
Bacterial Strain: A suitable model organism such as Escherichia coli K-12 is commonly used.[5]
-
Culture Conditions: Bacteria are typically grown in a standard broth medium (e.g., Luria-Bertani broth) at 37°C with agitation to the mid-logarithmic phase of growth.[5]
-
Antimicrobial Treatment: The antimicrobial peptide (e.g., Cecropin A) or antibiotic is added to the culture at a predetermined concentration (e.g., a lethal or sublethal concentration based on the Minimum Inhibitory Concentration).[4][5] An untreated culture serves as the control.
-
Incubation: The treated and control cultures are incubated for a specific duration (e.g., 30-60 minutes) to allow for transcriptional changes to occur.[5]
RNA Extraction and Sequencing
-
RNA Stabilization: Bacterial cells are treated with an RNA stabilization reagent to prevent RNA degradation.[5]
-
RNA Isolation: Total RNA is extracted from the bacterial cells using a commercial kit or a standard method like TRIzol extraction.[7] This is followed by DNase treatment to remove any contaminating genomic DNA.[7]
-
RNA Quality Control: The quality and integrity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).[7]
-
Library Preparation and Sequencing: An RNA sequencing library is prepared from the high-quality RNA. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.[7]
Bioinformatic Analysis
-
Data Quality Control: The raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Read Mapping: The cleaned reads are aligned to the reference genome of the bacterial strain.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted, and gene expression levels are normalized (e.g., as Transcripts Per Million - TPM).[7]
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the treated and control groups.
-
Functional Enrichment Analysis: The set of differentially expressed genes is analyzed to identify over-represented biological pathways and functions (e.g., Gene Ontology - GO, and KEGG pathways).
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Comparative Transcriptomics
Caption: A generalized workflow for a comparative transcriptomics experiment.
Postulated Signaling Pathway Disruption by Antimicrobial Peptides
While the precise intracellular signaling pathways affected by this compound are unknown, many antimicrobial peptides that act on the cell membrane, like the proxy Cecropin A, are thought to trigger a cascade of stress responses.
References
- 1. Transcriptome analysis of Streptococcus pneumoniae treated with the designed antimicrobial peptides, DM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Profile of the Escherichia coli Response to the Antimicrobial Insect Peptide Cecropin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gene expression changes triggered by exposure of Haemophilus influenzae to novobiocin or ciprofloxacin: combined transcription and translation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Macropin vs. Other Antimicrobial Peptides: A Comparative Guide to Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) are at the forefront of novel therapeutic development, not only for their direct action against pathogens but also for their ability to modulate the host immune response. This guide provides a comparative analysis of the immunomodulatory effects of Macropin, a lesser-studied AMP, against other well-characterized AMPs. Due to a scarcity of direct comparative studies on this compound's immunomodulatory properties, this guide will present available data on this compound's bioactivities and draw comparisons with the established immunomodulatory profiles of prominent AMPs like LL-37 and Melittin.
Executive Summary
While direct evidence for the immunomodulatory effects of this compound is limited in publicly available research, its structural and functional similarities to other AMPs suggest a potential role in modulating immune responses. This guide synthesizes the known antimicrobial and hemolytic activities of this compound and juxtaposes them with the extensively documented immunomodulatory functions of other AMPs. Experimental protocols for assessing these effects are detailed to aid researchers in designing studies to elucidate this compound's immunomodulatory profile.
Comparative Data on Bioactivity
Quantitative data for this compound primarily focuses on its antimicrobial and hemolytic activities. In contrast, extensive data exists for the immunomodulatory effects of other AMPs, such as their ability to induce cytokine production and promote immune cell maturation.
Table 1: Antimicrobial and Hemolytic Activity of this compound and Comparative AMPs
| Peptide | Target Organism/Cell | Activity | Quantitative Data (MIC/HC50 in µM) |
| This compound | Escherichia coli | Antimicrobial | 12.5 |
| Pseudomonas aeruginosa | Antimicrobial | 50 | |
| Staphylococcus aureus | Antimicrobial | 6.3 | |
| Candida albicans | Antimicrobial | 6.3 | |
| Human Red Blood Cells | Hemolytic | >100 | |
| LL-37 | Escherichia coli | Antimicrobial | 2-8 |
| Pseudomonas aeruginosa | Antimicrobial | 4-16 | |
| Staphylococcus aureus | Antimicrobial | 8-32 | |
| Human Red Blood Cells | Hemolytic | >256 | |
| Melittin | Escherichia coli | Antimicrobial | 2-4 |
| Staphylococcus aureus | Antimicrobial | 1-2 | |
| Human Red Blood Cells | Hemolytic | 2-5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. HC50 (Hemolytic Concentration 50%) is the concentration of a peptide that causes 50% hemolysis of red blood cells.
Table 2: Immunomodulatory Activities of Comparative AMPs
| Peptide | Immune Cell Type | Effect | Key Cytokines Modulated |
| LL-37 | Macrophages | Pro-inflammatory cytokine release, Chemotaxis | TNF-α, IL-6, IL-1β, IL-10 |
| Dendritic Cells | Maturation (upregulation of CD80, CD86) | IL-12, IL-10 | |
| Neutrophils | Chemotaxis, NETosis | IL-8 | |
| Melittin | Macrophages | Pro- and Anti-inflammatory effects (dose-dependent) | TNF-α, IL-1β, IL-6, IL-10 |
| Mast Cells | Degranulation | Histamine |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the immunomodulatory effects of AMPs.
Macrophage Activation and Cytokine Release Assay
This protocol is designed to assess the ability of an AMP to induce cytokine production in macrophages.
Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte-derived macrophages (hMDMs).
Protocol:
-
Cell Culture: Culture macrophages in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh serum-free medium containing the AMP of interest (e.g., this compound, LL-37) at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (medium alone).
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well.
Dendritic Cell Maturation Assay
This protocol assesses the capacity of an AMP to induce the maturation of dendritic cells (DCs), a key step in initiating an adaptive immune response.
Cells: Human monocyte-derived dendritic cells (mo-DCs).
Protocol:
-
DC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and culture them for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature DCs (iDCs).
-
Stimulation: Resuspend iDCs in fresh medium and stimulate with the AMP of interest at various concentrations for 48 hours. Use LPS as a positive control for maturation.
-
Phenotypic Analysis: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, CD83, and MHC class II.
-
Flow Cytometry: Analyze the expression of these markers using a flow cytometer. An increase in the expression of these markers indicates DC maturation.
-
Cytokine Analysis: Collect the culture supernatants to measure the production of cytokines like IL-12 and IL-10 by ELISA.
Signaling Pathways in AMP-Mediated Immunomodulation
AMPs exert their immunomodulatory effects by activating key intracellular signaling pathways in immune cells. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process, leading to the transcription of genes encoding inflammatory cytokines and other immune mediators.
Caption: General signaling pathway for AMP-mediated macrophage activation.
Experimental Workflow for Comparative Analysis
To directly compare the immunomodulatory effects of this compound with other AMPs, a structured experimental workflow is essential.
Caption: Workflow for comparing AMP immunomodulatory effects.
Conclusion and Future Directions
The available data on this compound primarily highlights its antimicrobial potential. However, the critical role of immunomodulation in the therapeutic efficacy of AMPs necessitates a thorough investigation of this compound's effects on the host immune system. The experimental frameworks and comparative data presented in this guide offer a roadmap for researchers to systematically evaluate the immunomodulatory properties of this compound. Future studies should focus on direct, head-to-head comparisons of this compound with clinically relevant AMPs like LL-37 to determine its potential as a novel immunomodulatory agent for various therapeutic applications. Understanding the intricate interplay between the antimicrobial and immunomodulatory functions of this compound will be pivotal in unlocking its full therapeutic potential.
Navigating the Labyrinth of Resistance: A Comparative Analysis of Macropin's Cross-Resistance Profile with Other Antimicrobial Peptides
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between antimicrobial peptides (AMPs) is paramount in the quest for durable and effective therapeutic agents. This guide provides a comprehensive comparison of the cross-resistance profiles of Macropin, a promising AMP isolated from bee venom, with other well-characterized antimicrobial peptides. By examining quantitative data and detailed experimental protocols, this document aims to illuminate the landscape of AMP resistance and inform the strategic development of new antimicrobial therapies.
This compound, a 13-amino acid peptide, has garnered significant attention for its broad-spectrum antimicrobial activity and, notably, its lower cytotoxicity compared to other bee venom peptides like melittin.[1] Its primary mechanism of action involves the disruption of bacterial cell membranes.[1] While research has highlighted this compound's synergistic effects with conventional antibiotics, a critical question for its long-term viability is its susceptibility to and potential for cross-resistance with other AMPs. This guide delves into the available data to shed light on this crucial aspect.
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other selected AMPs against a range of bacterial strains. This data provides a baseline for understanding their intrinsic activity before exploring the complexities of resistance.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.
| Microorganism | MIC (μM) |
| Staphylococcus aureus | 6.25 |
| Bacillus subtilis | 3.13 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 25 |
| Candida albicans | 12.5 |
| Trichophyton rubrum | 6.25 |
Data sourced from a study on the antimicrobial activity of this compound and its analogs.[2]
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Melittin, Pexiganan (B138682), and Temporin against Staphylococcus aureus ATCC 6538.
| Antimicrobial Peptide | MIC (µg/mL) |
| Melittin | 4 |
| Pexiganan | 4 |
| Temporin | 8 |
Data from a study on the evolution of resistance and cross-resistance between these AMPs.
Cross-Resistance Profiles: A Head-to-Head Comparison
Direct experimental data on the cross-resistance of this compound with other AMPs is limited. However, by examining studies on melittin, another bee venom peptide with a similar mode of action, and other well-studied AMPs, we can infer potential cross-resistance patterns.
A pivotal study on the experimental evolution of resistance in Staphylococcus aureus provides valuable insights. In this research, bacterial lineages were independently evolved for resistance to melittin, pexiganan, and temporin. Subsequently, the cross-resistance of these resistant strains to the other AMPs was determined.
Table 3: Cross-Resistance of AMP-Resistant Staphylococcus aureus to Other Antimicrobial Peptides (Fold change in MIC compared to the ancestral strain).
| Resistant Strain | Melittin | Pexiganan | Temporin |
| Melittin-Resistant | 16-32x | 1-2x | 1-2x |
| Pexiganan-Resistant | 1-2x | 8-16x | 1-2x |
| Temporin-Resistant | 1-2x | 1-2x | 4-8x |
This table summarizes the general trends observed in the cross-resistance study. The values represent the fold increase in MIC required to inhibit the growth of the resistant strain compared to the original, susceptible strain.
The data suggests that resistance to one AMP does not necessarily confer broad resistance to other AMPs, even those with similar membrane-disrupting mechanisms. For instance, melittin-resistant S. aureus did not show significant cross-resistance to pexiganan or temporin. This lack of extensive cross-resistance is a promising indicator for the potential of combination therapies or the sequential use of different AMPs.
Given this compound's distinct structure and lower cytotoxicity compared to melittin, it is plausible that it may also exhibit a favorable and limited cross-resistance profile. However, dedicated experimental studies are crucial to confirm this hypothesis.
Experimental Protocols
To facilitate further research in this critical area, this section provides detailed methodologies for key experiments cited in the development of this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity.
References
- 1. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity study of this compound, a novel antimicrobial peptide from the venom of solitary bee Macropis fulvipes (Hymenoptera: Melittidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Macropin: A Procedural Guide for Laboratory Professionals
The responsible management of chemical and biological reagents is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Macropin, a research-grade peptide. In the absence of a specific Safety Data Sheet (SDS) from a commercial supplier, these procedures are based on established best practices for the disposal of laboratory-grade peptides and potentially hazardous chemical waste. Adherence to these guidelines, in conjunction with your institution's specific protocols, is paramount for ensuring personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. As a biologically active peptide, and without a complete toxicological profile, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
All personnel involved in the handling and disposal of this compound must wear standard laboratory PPE to prevent accidental exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use a fume hood when handling this compound solutions. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires careful segregation and decontamination. Never dispose of pure or dissolved this compound down the sanitary sewer.[1][2] All waste generated should be considered hazardous unless otherwise determined by your institution's Environmental Health and Safety (EHS) department.[1][3]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.[2][4] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a designated, leak-proof, and chemically compatible waste container.[2][5]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, vials, and gloves, should be collected in a separate, clearly labeled solid hazardous waste container.[5][6]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[4]
Step 2: Labeling and Container Management
Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety.[4][7][8]
-
Labeling: Each waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent system, and the approximate concentration.
-
Container Integrity: Use containers that are in good condition and compatible with the waste they contain. The original chemical container is often a suitable choice for its waste.[1] Containers must be kept closed at all times, except when adding waste.[1][7][8]
Step 3: In-Lab Decontamination of Solutions (Optional and Subject to Institutional Policy)
For some peptide solutions, in-lab inactivation may be an appropriate preliminary step, particularly for dilute aqueous solutions. Always consult with your institution's EHS department before proceeding with any in-lab treatment of hazardous waste. A common method for inactivating biological activity in peptide solutions is through bleach treatment.[5][6]
| Decontamination Method | Reagent Concentration | Contact Time | Procedure |
| Bleach Inactivation | 10% Bleach Solution | Minimum 30 minutes | In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10. Allow the mixture to stand for a minimum of 30 minutes. The treated effluent should still be collected as hazardous chemical waste.[5][6] |
Step 4: Disposal of Contaminated Labware
-
Non-reusable Labware: Items such as pipette tips, and plastic vials should be collected as solid hazardous waste.[5][6]
-
Reusable Glassware: Glassware should be decontaminated by soaking in a 10% bleach solution for at least 30 minutes before standard washing procedures.[5] The initial rinsate should be collected as hazardous waste.
-
Empty Containers: An empty container that held this compound should be managed as hazardous waste. If institutional policy allows, triple-rinsing with a suitable solvent may render the container non-hazardous.[1] The rinsate from this process must be collected as hazardous waste.[1]
Step 5: Final Disposal
All collected this compound waste, whether liquid or solid, must be disposed of through your institution's hazardous waste management program.[1][7] This typically involves scheduling a pickup with the EHS department, who will ensure it is transported to a licensed hazardous waste disposal facility.[2]
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols. The "Bleach Inactivation" method is a widely accepted laboratory procedure for the decontamination of biological materials. The specific ratio and contact time are derived from general biosafety guidelines.[5][6]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Macropin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Macropin, a novel antimicrobial peptide derived from the venom of the solitary bee, Macropis fulvipes. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Safety Precautions
This compound is an antimicrobial peptide with demonstrated biological activity. While it has shown low cytotoxicity to human keratinocytes in some studies, it exhibits moderate hemolytic activity against human red blood cells.[1] Therefore, it must be handled with appropriate caution. The primary hazards are associated with inhalation of the lyophilized powder and direct contact with the skin and eyes.
Personal Protective Equipment (PPE):
A comprehensive personal protective equipment strategy is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or latex gloves (double-gloving recommended) | Prevents skin contact with the peptide. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes of solutions or airborne powder. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling lyophilized powder to prevent inhalation. |
Quantitative Toxicity and Efficacy Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay | Result | Concentration | Reference |
| Human Red Blood Cells | Hemolytic Activity | LC50 = 160 µM | Not Applicable | [1] |
| Human Keratinocytes (HaCaT) | Cytotoxicity (MTT Assay) | Low cytotoxicity observed | Up to 50 µM | [2] |
| Murine Macrophages (RAW 264.7) | Cytotoxicity (MTT Assay) | Low cytotoxicity observed | Up to 50 µM | [2] |
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Type | MIC (µM) | Reference |
| Staphylococcus aureus | Gram-positive | 3.13 - 25 | [2] |
| Pseudomonas aeruginosa | Gram-negative | 3.13 - 25 | [2] |
| Escherichia coli | Gram-negative | 3.13 - 25 | [2] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to ensure the stability of this compound and the safety of laboratory personnel.
Handling Lyophilized this compound
-
Work Area: All handling of lyophilized this compound powder must be conducted in a chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Weighing: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation. Weigh the desired amount quickly and reseal the vial tightly.
-
Personal Protective Equipment: Wear a NIOSH-approved respirator (N95 or higher), double gloves, a lab coat, and safety goggles.
Reconstitution and Solution Handling
-
Solvents: Reconstitute lyophilized this compound in a sterile, high-purity solvent such as sterile water, phosphate-buffered saline (PBS), or a buffer appropriate for your specific application.
-
Procedure: Add the solvent to the vial of lyophilized peptide. Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Personal Protective Equipment: When handling this compound solutions, wear nitrile or latex gloves, a lab coat, and safety glasses.
Storage
-
Lyophilized Powder: Store vials of lyophilized this compound at -20°C or colder for long-term stability.
-
Stock Solutions: After reconstitution, it is recommended to aliquot the this compound solution into single-use volumes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Dispose of all contaminated solid waste, including pipette tips, tubes, gloves, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Inactivation: Before disposal, inactivate this compound solutions. Due to its peptide nature, treatment with a 10% bleach solution for at least 30 minutes is an effective method of denaturation. Bee venom peptides are also known to be less stable in neutral to basic conditions.[3]
-
Neutralization: If a chemical inactivation method is used that results in an acidic or basic solution, neutralize the waste to a pH between 6.0 and 8.0.
-
Disposal: Dispose of the inactivated and neutralized liquid waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines. Do not pour untreated this compound solutions down the drain.
-
-
Empty Vials: Empty vials that contained this compound should be rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and the rinsate should be collected and disposed of as hazardous liquid waste. The rinsed vials can then be disposed of in the appropriate glass waste container.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
-
Prepare Bacterial Inoculum:
-
Culture the target bacterial strain in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL in fresh MHB.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Hemolytic Activity Assay
This assay measures the ability of this compound to lyse red blood cells.
-
Prepare Red Blood Cell (RBC) Suspension:
-
Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Prepare this compound Dilutions:
-
Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.
-
-
Incubation:
-
Add an equal volume of the 2% RBC suspension to each well containing the this compound dilutions.
-
Include a positive control (RBCs with a known hemolytic agent like Triton X-100) and a negative control (RBCs in PBS only).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measure Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculate Percent Hemolysis:
-
Percent hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.
-
MTT Cytotoxicity Assay
This assay assesses the effect of this compound on the viability of mammalian cells.
-
Cell Seeding:
-
Seed mammalian cells (e.g., HaCaT or RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions to the respective wells.
-
Include a vehicle control (cells in medium with the solvent used for this compound).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Measure the absorbance of the solubilized formazan at 570 nm.
-
-
Calculate Cell Viability:
-
Cell viability is expressed as a percentage of the vehicle control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Macropis fulvipes Venom component this compound Exerts its Antibacterial and Anti-Biofilm Properties by Damaging the Plasma Membranes of Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preformulation Studies of Bee Venom for the Preparation of Bee Venom-Loaded PLGA Particles | MDPI [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
